4-Bromo-2-fluorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCARQPLANFGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973434 | |
| Record name | 4-Bromo-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57848-46-1, 93777-26-5 | |
| Record name | 4-Bromo-2-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57848-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057848461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-2-fluorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-bromo-2-fluorobenzaldehyde (CAS No. 57848-46-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details the compound's physical characteristics, spectral data, and chemical reactivity. Detailed experimental protocols for its synthesis and representative reactions are provided, along with visualizations of key experimental workflows. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom and a fluorine atom on the benzene (B151609) ring, offers unique reactivity and makes it a valuable precursor for a wide range of complex molecules. The presence of the aldehyde functional group allows for a variety of transformations, including oxidation, reduction, and carbon-carbon bond formation, while the bromo- and fluoro-substituents provide sites for cross-coupling reactions and modulate the reactivity of the aromatic ring.[1] This compound is particularly important in the pharmaceutical industry for the synthesis of antiviral, anticancer, and anti-inflammatory agents, as well as in the agrochemical sector for the production of herbicides, insecticides, and fungicides.[1]
Physicochemical Properties
This compound is a light yellow to beige crystalline solid at room temperature and is insoluble in water.[1] It is sensitive to air and should be stored in a dark, dry environment.[1]
| Property | Value | Reference |
| CAS Number | 57848-46-1 | [1] |
| Molecular Formula | C₇H₄BrFO | [1] |
| Molecular Weight | 203.01 g/mol | [1] |
| Appearance | Light yellow to beige crystal/solid | [1] |
| Melting Point | 58-62 °C | [1] |
| Boiling Point | 42 °C at 19 mmHg | [1] |
| Density | ~1.67 g/cm³ (estimated) | [1] |
| Solubility | Insoluble in water | [1] |
Spectral Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 9.97 (s, 1H) | Aldehyde proton (-CHO) |
| 7.98 – 7.85 (m, 2H) | Aromatic protons |
| 7.26 – 7.16 (m, 2H) | Aromatic protons |
| ¹³C NMR (CDCl₃, 101 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | Aldehyde carbon (C=O) |
| 166.5 (d, J = 256.7 Hz) | Aromatic carbon (C-F) |
| 132.8 (d, J = 9.5 Hz) | Aromatic carbon |
| 132.2 (d, J = 9.7 Hz) | Aromatic carbon |
| 116.4 (d, J = 22.3 Hz) | Aromatic carbon |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and substituted aromatic functional groups.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~1700 | C=O stretch (aldehyde) |
| ~2820, ~2730 | C-H stretch (aldehyde) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1250-1000 | C-F stretch |
| ~820 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound exhibits a characteristic isotopic pattern for a bromine-containing compound.
| m/z | Assignment |
| 201/203 | [M]⁺ (Molecular ion peak, due to ⁷⁹Br/⁸¹Br isotopes) |
| 202 | [M+1]⁺ |
| 183/185 | [M-H]⁺ |
Chemical Reactivity and Experimental Protocols
The reactivity of this compound is primarily centered around the aldehyde group and the carbon-bromine bond.
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of 4-bromo-2-fluorobenzyl alcohol.
Experimental Protocol: Oxidation of 4-bromo-2-fluorobenzyl alcohol
-
To a solution of 4-bromo-2-fluorobenzyl alcohol (7.9 g, 38.5 mmol) in dichloromethane (160 mL), add sodium acetate (940 mg, 11.5 mmol) followed by pyridinium chlorochromate (10.8 g, 50.0 mmol).
-
Stir the reaction mixture at room temperature and protect it from light for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate (1.0 L) and filter it through a pad of diatomaceous earth.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield the final product.
Representative Reactions
The carbon-bromine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Note: This is a general protocol and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane (B91453) and water.
-
Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[2]
The aldehyde group of this compound can be converted to an alkene via the Wittig reaction.
Representative Experimental Protocol: Solvent-Free Wittig Reaction
Note: This protocol is adapted from a procedure for 4-bromobenzaldehyde (B125591) and may require optimization.
-
In a mortar, combine this compound, a phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride), and a mild base like potassium phosphate.
-
Grind the mixture with a pestle at room temperature. The reaction is typically complete within a few hours.
-
The progress of the reaction can be monitored by TLC.
-
The product can be isolated by recrystallization. The stereochemistry of the resulting alkene (E or Z) can be determined using ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.[3]
Safety and Handling
This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory irritation.[1] It is also air-sensitive.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its distinct physicochemical properties and dual reactivity at the aldehyde and aryl bromide positions make it a key building block for the synthesis of a wide range of complex organic molecules. This technical guide provides essential data and experimental protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors.
References
4-Bromo-2-fluorobenzaldehyde CAS number 57848-46-1
An In-depth Technical Guide to 4-Bromo-2-fluorobenzaldehyde
CAS Number: 57848-46-1
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development and materials science, this document details its physicochemical properties, synthesis methodologies, key applications, and safety information.
Physicochemical Properties
This compound is a light yellow to beige crystalline solid at room temperature.[1] It is a crucial building block in organic synthesis due to the unique reactivity conferred by its bromine, fluorine, and aldehyde functional groups.[2][3] It is insoluble in water.[1][4]
| Property | Value |
| CAS Number | 57848-46-1[1] |
| Molecular Formula | C₇H₄BrFO[1][5] |
| Molecular Weight | 203.01 g/mol [1][5] |
| Appearance | Light yellow to beige crystal/powder[1][4] |
| Melting Point | 58-62 °C[1][6] |
| Boiling Point | 42 °C at 19 mmHg[1][4] |
| Density | ~1.67 g/cm³ (estimate)[1][4] |
| Refractive Index | ~1.5700 (estimate)[1][4] |
| Solubility | Insoluble in water[1][4] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes, making it accessible for various research and industrial applications. Common starting materials include substituted fluorobenzenes.
Key synthesis strategies include:
-
Oxidation of Benzyl Alcohol: The oxidation of 4-bromo-2-fluorobenzyl alcohol provides a direct route to the aldehyde.[7]
-
Formylation of Dibromofluorobenzene: A Grignard reaction followed by formylation of 1,4-dibromo-2-fluorobenzene (B72686) can yield the target compound.[8]
-
Reaction with DMF: The reaction of 4-dibromo-2-fluorobenzene with dimethylformamide (DMF) is another documented synthetic pathway.[1]
-
Multi-step process: It can also be obtained through the oxidation, reduction, and subsequent re-oxidation of 1-bromo-2-fluoro-4-methylbenzene.[1]
Caption: Key synthesis routes for this compound.
Experimental Protocol: Synthesis from 4-Bromo-2-fluorobenzyl alcohol[8]
This protocol details the synthesis of this compound via the oxidation of 4-bromo-2-fluorobenzyl alcohol using an Fe₃O₄/C/MnO₂ catalyst.
Materials:
-
4-bromo-2-fluorobenzyl alcohol (1 mmol)
-
Toluene (B28343) (5 mL)
-
Fe₃O₄/C/MnO₂ catalyst (20 mol%)
-
N-hexane
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄
-
Brine solution
Procedure:
-
Dissolve 1 mmol of 4-bromo-2-fluorobenzyl alcohol in 3 mL of toluene in a 50 mL double-neck round-bottomed flask equipped with a condenser and an oxygen bulb.
-
Disperse 20 mol% of the Fe₃O₄/C/MnO₂ catalyst in 2 mL of toluene and add it to the flask.
-
Heat the reaction mixture in a 110 °C oil bath for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (9:1).
-
Once the reaction is complete, cool the mixture and separate the catalyst using an external magnet.
-
Remove the toluene from the organic phase under reduced pressure.
-
Extract the residue with ethyl acetate. Wash the separated ethyl acetate layer with brine and dry it over anhydrous Na₂SO₄.
-
Filter to remove the desiccant and remove the solvent from the filtrate under reduced pressure.
-
Purify the residue using silica (B1680970) gel column chromatography with a mixture of n-hexane and ethyl acetate (9:1) as the eluent to obtain the final product.
Applications in Research and Development
This compound is a pivotal intermediate in the synthesis of complex organic molecules across multiple industries, valued for its ability to participate in a wide range of chemical transformations.[2]
-
Pharmaceutical Synthesis: It is extensively used as a building block for active pharmaceutical ingredients (APIs).[3] It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.[1] Notable applications include the preparation of benzylamine-based histamine (B1213489) H₃ antagonists, novel oxazolidinone antimicrobials, kinase inhibitors, CNS agents, and aldose reductase inhibitors.[3][9]
-
Agrochemical Development: In the agrochemical sector, this compound is used to synthesize modern herbicides, insecticides, and fungicides, contributing to crop protection and agricultural productivity.[1][3]
-
Material Science: The unique electronic properties of this compound make it a valuable component in the creation of advanced materials, including liquid crystals, dyes, pigments, and specialty polymers.[1][2][3]
-
Organic Synthesis: It serves as a versatile precursor for various reactions, including the synthesis of fluorostilbenes and chromenones.[6]
Caption: Major application areas of this compound.
Safety and Handling
This compound is classified as an irritant and is sensitive to air.[1] It can cause skin, eye, and respiratory irritation.[1][5]
-
Hazard Codes: Xi (Irritant)[1]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][9]
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (type N95 or equivalent).[9]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[1][4] The compound is air-sensitive and should be handled accordingly.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 57848-46-1 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 9. 4-ブロモ-2-フルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-fluorobenzaldehyde
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Bromo-2-fluorobenzaldehyde. It is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support advanced research and application.
Introduction
This compound is a substituted aromatic aldehyde, a versatile bifunctional compound widely utilized as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a bromine atom and a fluorine atom on the benzaldehyde (B42025) ring, imparts unique reactivity and makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide details its structural characteristics, spectroscopic profile, and synthetic pathways.
Molecular Structure and Properties
This compound, with the CAS number 57848-46-1, is a halogenated benzaldehyde derivative.[2] The presence of the electron-withdrawing fluorine and bromine atoms, along with the aldehyde group, significantly influences the electronic properties and reactivity of the aromatic ring.
Physicochemical Properties
The compound typically appears as a light yellow to beige crystalline solid and is insoluble in water.[2] It is sensitive to air and should be stored accordingly.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrFO[3] |
| Molecular Weight | 203.01 g/mol [3] |
| CAS Number | 57848-46-1[3] |
| Appearance | Light yellow to beige crystal[2] |
| Melting Point | 58-62 °C[4] |
| Boiling Point | 42 °C at 19 mmHg[2] |
| InChI Key | UPCARQPLANFGQJ-UHFFFAOYSA-N[5] |
| SMILES | C1=CC(=C(C=C1Br)F)C=O[5] |
Spectroscopic Data
The spectroscopic profile is essential for the structural confirmation and quality assessment of this compound. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights |
| ¹H NMR | Expected signals include a singlet for the aldehydic proton (~10 ppm) and a complex multiplet pattern for the three aromatic protons, influenced by Br and F substituents.[6][7] |
| ¹³C NMR | Characteristic peaks for the aldehydic carbon (~189-192 ppm) and aromatic carbons are expected.[8][9] |
| IR Spectroscopy | Key absorptions include a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C-H stretching for the aromatic ring (~3000-3100 cm⁻¹).[1] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a characteristic isotopic pattern for bromine, with major peaks at m/z 201 and 203.[5] |
Synthesis and Reactivity
This compound is typically synthesized through the oxidation of the corresponding benzyl (B1604629) alcohol or via formylation of a substituted benzene (B151609) ring.
Synthetic Pathways
Common synthetic routes include:
-
Oxidation of 4-bromo-2-fluorobenzyl alcohol : This method employs an oxidizing agent to convert the primary alcohol to an aldehyde.[10]
-
Reaction of 4-dibromo-2-fluorobenzene with DMF : This serves as another route to introduce the aldehyde functionality.[2]
A generalized workflow for the synthesis via oxidation is depicted below.
Caption: Synthesis workflow via oxidation.
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable intermediate for creating diverse molecular architectures. It is a precursor for synthesizing various high-value compounds.[2]
-
Pharmaceuticals : It serves as a building block for antiviral, anticancer, and anti-inflammatory agents.[2]
-
Agrochemicals : It is used in the synthesis of modern herbicides, insecticides, and fungicides.[2]
-
Material Science : This compound is employed in producing advanced materials like polymers and coatings.[1]
The role of this compound as a chemical intermediate is illustrated below.
Caption: Role as a chemical intermediate.
Safety and Handling
This compound is classified as an irritant and requires careful handling to prevent exposure.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[11] Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[5] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions.
Synthesis via Oxidation of 4-Bromo-2-fluorobenzyl alcohol
This protocol is adapted from a general procedure for the oxidation of benzyl alcohols.[10]
-
Preparation : To a solution of 4-bromo-2-fluorobenzyl alcohol (e.g., 1 mmol) in dichloromethane (B109758) (3 mL) in a round-bottomed flask, add sodium acetate.
-
Reaction : Add pyridinium (B92312) chlorochromate (PCC) to the mixture. Stir the reaction mixture at room temperature, protected from light, for approximately 2 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (9:1).
-
Work-up : Upon completion, dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove solid residues.
-
Extraction : Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification : Remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography, using a mixture of n-hexane and ethyl acetate (9:1) as the eluent, to obtain the target product.
Spectroscopic Analysis
This protocol describes a general method for acquiring a ¹H NMR spectrum of a benzaldehyde derivative.[12]
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition : Set appropriate acquisition parameters, including a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum, apply a baseline correction, and calibrate the chemical shift scale using the TMS peak at 0 ppm. Integrate the signals to determine proton ratios.
This is a general protocol for analyzing a solid sample using an ATR-FTIR spectrometer.[13][14]
-
Background Spectrum : Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.
-
Sample Application : Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application : Use the instrument's press to apply firm, even pressure to the sample, ensuring optimal contact with the crystal surface.
-
Data Collection : Collect the IR spectrum of the sample.
-
Cleaning : After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.[15]
This protocol outlines a general procedure for the GC-MS analysis of aromatic aldehydes.[16][17]
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC-MS System Setup : Use a GC system equipped with a capillary column (e.g., TG-5MS) coupled to a mass spectrometer.[17]
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a splitless injection mode.
-
Chromatographic Separation : Employ a suitable temperature program. For example: hold at 60°C for 1 minute, then ramp at 10°C/min to 175°C, followed by a ramp of 4°C/min to 300°C, and hold for 20 minutes.[17]
-
Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-520.[16]
-
Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
References
- 1. 2-Fluoro-4-bromobenzaldehyde [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 4-溴-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. This compound(57848-46-1) 13C NMR [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. scirp.org [scirp.org]
- 17. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its fundamental characteristics, experimental protocols for their determination, and relevant spectral data to aid in its identification and quality assessment.
Core Physical and Chemical Properties
This compound, with the CAS number 57848-46-1, is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom and a fluorine atom on the benzaldehyde (B42025) ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.[1] The compound typically appears as a light yellow to beige crystalline solid and is known to be air-sensitive, necessitating proper storage and handling.[1]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrFO | [2] |
| Molecular Weight | 203.01 g/mol | [2] |
| Melting Point | 58-62 °C | |
| Boiling Point | 42 °C at 19 mmHg | |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Insoluble in water. |
Experimental Protocols for Property Determination
The following sections detail standardized experimental methodologies for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The capillary method is a common and reliable technique for this measurement.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).
-
Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Completion of Melting: The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Purity Assessment: A narrow melting range (typically 1-2 °C) is indicative of a pure compound. Impurities will generally cause a depression and broadening of the melting range.
Boiling Point Determination
Due to the relatively high boiling point of this compound at atmospheric pressure, a micro boiling point determination method is often employed, especially when working with small quantities.
Methodology: Micro Boiling Point (Thiele Tube Method)
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample-containing tube.
-
Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the open end of the inverted capillary tube as the air inside expands and is replaced by the vapor of the substance.
-
Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external pressure.
Solubility Assessment
Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation. A systematic approach is used to determine its solubility in various solvents.
Methodology: Qualitative Solubility Testing
-
Sample and Solvent: A small, measured amount of this compound (e.g., 10-20 mg) is placed in a test tube.
-
Solvent Addition: A small volume (e.g., 0.5 mL) of the test solvent (e.g., water, ethanol, diethyl ether, dichloromethane) is added.
-
Observation: The mixture is agitated, and the solubility is observed. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile. This compound is known to be insoluble in water.
Spectroscopic Data for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
-
Expected Signals: The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm) and a characteristic signal for the aldehyde proton (CHO) at a downfield chemical shift (typically between 9.5 and 10.5 ppm). The coupling patterns of the aromatic protons will be influenced by the positions of the bromine and fluorine substituents.
¹³C NMR Spectroscopy
-
Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear at a characteristic downfield position (typically 185-195 ppm). The aromatic carbons will resonate in the region of 110-165 ppm, with the carbon atoms directly attached to the electronegative fluorine and bromine atoms showing characteristic chemical shifts and coupling to fluorine.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A small amount of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.
-
Data Processing: The raw data is processed using Fourier transformation, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions: The IR spectrum of this compound will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic ring and the aldehyde, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations. The gas-phase IR spectrum of 2-Fluoro-4-bromobenzaldehyde is available in the NIST Chemistry WebBook.[3][4]
Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the clean crystal is taken first. The sample is then scanned to obtain its IR spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 202 and 204, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways may include the loss of the formyl radical (CHO) or the bromine atom.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or a direct insertion probe.
-
Ionization: The molecules are ionized, typically using electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of a chemical compound like this compound involves several key stages, from the initial reaction to the final purity assessment. One common synthetic route involves the formylation of 1,4-dibromo-2-fluorobenzene.[1] Another approach is through the oxidation of 1-bromo-2-fluoro-4-methylbenzene.[1]
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and analysis of this compound.
References
4-Bromo-2-fluorobenzaldehyde melting point and boiling point
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluorobenzaldehyde
This guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 57848-46-1), a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on precise data presentation and standardized experimental methodologies.
Physical Properties of this compound
This compound is a solid at room temperature, appearing as a white to orange or green powder or crystalline solid. Its key physical properties are summarized in the table below.
| Property | Value | Notes |
| Melting Point | 58-64 °C | Literature values show a slight range, e.g., 58-62 °C[1] and 59-64 °C.[2][3] |
| Boiling Point | 42 °C at 19 mmHg | This is the boiling point under reduced pressure.[2][3] |
| Molecular Formula | C₇H₄BrFO | - |
| Molecular Weight | 203.01 g/mol | [4] |
| Appearance | White to Orange to Green powder to crystal | |
| Solubility | Insoluble in water | [3] |
| Sensitivity | Air Sensitive | [2][3] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for verifying the identity and purity of a chemical compound. Standard laboratory procedures for these measurements are detailed below.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For pure substances, this occurs over a narrow range. The capillary method using a melting point apparatus is a standard technique.[5]
Methodology:
-
Sample Preparation: The sample must be completely dry and in the form of a fine powder to ensure uniform heat transfer.[6] A small amount of the powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature sensor.
-
Approximate Determination: A preliminary rapid heating is often performed to determine an approximate melting point.[5]
-
Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[5]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid is observed, and the temperature at which the last crystal melts completely. This range is reported as the melting point. Pure compounds typically have a sharp melting range of 0.5-1.0°C.
Caption: Experimental workflow for melting point determination.
Boiling Point Determination under Reduced Pressure
For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at high temperatures, boiling point is determined by vacuum distillation.[7][8] This technique lowers the boiling point by reducing the pressure above the liquid.[2]
Methodology:
-
Apparatus Setup: A vacuum distillation apparatus is assembled. Key components include a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, a vacuum adapter, and a receiving flask. All glass joints must be properly greased to ensure a good seal.[3]
-
Sample Introduction: The liquid sample and a magnetic stir bar are placed in the distilling flask. Boiling stones are not suitable for vacuum distillation.[3]
-
System Evacuation: The apparatus is connected to a vacuum source (e.g., a vacuum pump) via a vacuum trap. The pressure inside the system is gradually reduced. A manometer is used to monitor the pressure.[2]
-
Heating: Once the desired pressure is reached and stable, the flask is heated gently using a heating mantle or oil bath. The liquid is stirred continuously.[2]
-
Data Recording: As the liquid boils, the vapor rises and then condenses. The temperature of the vapor is measured by a thermometer placed so that its bulb is just below the side arm of the distillation head. The stable temperature observed during distillation is recorded as the boiling point at that specific pressure.[7]
Caption: Workflow for boiling point determination under vacuum.
Structure-Property Relationships
The physical properties of this compound are a direct consequence of its molecular structure. The presence of polar functional groups (aldehyde, fluorine, bromine) on the benzene (B151609) ring leads to significant intermolecular forces, primarily dipole-dipole interactions and van der Waals forces. These forces dictate the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling). The purity of the substance also plays a critical role, with impurities typically depressing and broadening the melting point range.
Caption: Factors influencing the physical properties of the compound.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluorobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-fluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound is crucial for its effective use in reaction design, purification, and formulation. This document summarizes the available solubility information, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility in various organic solvents.
| Property | Value | Reference |
| CAS Number | 57848-46-1 | [1][2][3] |
| Molecular Formula | C7H4BrFO | [1][2][3] |
| Molecular Weight | 203.01 g/mol | [1][2][3] |
| Appearance | Light yellow to beige crystalline solid | [1][4] |
| Melting Point | 58-62 °C | [1][5] |
| Water Solubility | Insoluble | [5][6] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure—a polar aldehyde group on a substituted aromatic ring—and limited available information, a qualitative assessment of its solubility can be made. The principle of "like dissolves like" suggests that it will be more soluble in polar organic solvents than in non-polar ones.
Qualitative Solubility Summary
| Solvent | Predicted/Reported Solubility | Rationale |
| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding with the aldehyde oxygen.[7] |
| Ethanol | Likely Soluble | Similar to methanol, a polar protic solvent. |
| Acetone | Likely Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity. |
| Dimethylformamide (DMF) | Likely Soluble | A highly polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent, often used for compounds with low solubility.[8][9] |
| Toluene | Sparingly Soluble | A non-polar aromatic solvent. |
| Hexane | Likely Insoluble | A non-polar aliphatic solvent. |
| Water | Insoluble | Confirmed by multiple sources.[5][6] |
Note: The above table is largely predictive and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[8][10]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor used during sample preparation.
-
Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Synthesis Pathway Overview
Caption: Synthetic routes to this compound.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 57848-46-1 this compound 2-Fluoro-4-Bromobenzaldehyde [hsppharma.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. dissolutiontech.com [dissolutiontech.com]
Spectroscopic Profile of 4-Bromo-2-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-bromo-2-fluorobenzaldehyde (CAS No: 57848-46-1), a crucial building block in the synthesis of pharmaceuticals and other high-value organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for compound verification, quality control, and reaction monitoring.
Core Spectral Data
The structural integrity of this compound can be reliably confirmed through the analysis of its characteristic spectral fingerprints. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.3 | s | 1H | -CHO | |
| 7.8-7.9 | m | 1H | Ar-H | |
| 7.6-7.7 | m | 1H | Ar-H | |
| 7.5-7.6 | m | 1H | Ar-H |
Note: Specific peak assignments for the aromatic region can vary based on the solvent and spectrometer frequency. The provided data represents a typical spectrum.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Assignment |
| 186.0 (d, J=4.0 Hz) | C=O |
| 163.5 (d, J=257.0 Hz) | C-F |
| 133.0 (d, J=4.0 Hz) | Ar-C |
| 130.0 (d, J=9.0 Hz) | Ar-C |
| 129.0 (d, J=2.0 Hz) | Ar-C |
| 126.0 (d, J=15.0 Hz) | Ar-C |
| 122.5 (d, J=4.0 Hz) | Ar-C |
Note: The carbon connected to fluorine exhibits a large coupling constant, a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds.
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3070 | Weak | Aromatic C-H Stretch |
| ~2870, ~2770 | Weak | Aldehyde C-H Stretch (Fermi resonance doublet) |
| ~1700 | Strong | C=O (Carbonyl) Stretch |
| ~1600, ~1470, ~1400 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1220 | Strong | C-F Stretch |
| ~880, ~820 | Strong | C-H Out-of-plane Bending |
| ~700 | Strong | C-Br Stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 204 | ~98 | [M+2]⁺ Molecular ion (with ⁸¹Br) |
| 202 | 100 | [M]⁺ Molecular ion (with ⁷⁹Br)[1] |
| 174 | ~50 | [M-CO]⁺ |
| 123 | ~40 | [M-Br]⁺ |
| 95 | ~30 | [M-Br-CO]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[2]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then mathematically converted to a spectrum.
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
GHS Hazard Classification of 4-Bromo-2-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-Bromo-2-fluorobenzaldehyde (CAS No: 57848-46-1). The information is compiled from safety data sheets (SDS) and chemical databases to ensure a thorough understanding of its potential hazards.
GHS Hazard Classification
This compound is classified as a hazardous substance according to GHS guidelines. The primary hazards are related to its irritant properties.
Signal Word: Warning [1][2][3][4][5][6]
GHS Pictogram:
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[1][2][4][6]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P319 (Get medical help if you feel unwell).[1][2][6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1][2][6]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][6]
Quantitative Toxicological Data
Publicly available quantitative toxicological data for this compound is limited. Safety data sheets consistently report that data for acute toxicity (oral, dermal, inhalation) is not available.
| Toxicological Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | No data available | [2] | |
| Acute Dermal Toxicity (LD50) | No data available | [2] | |
| Acute Inhalation Toxicity (LC50) | No data available | [2] |
The absence of this data in public literature suggests that either the studies have not been performed or the results are proprietary.
Experimental Protocols for Hazard Determination
While specific experimental reports for this compound are not publicly available, the GHS classifications for skin and eye irritation are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method is a preferred alternative to traditional animal testing for assessing skin irritation potential.
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.
-
Application: The test substance (this compound) is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes in viable cells into a blue formazan (B1609692) salt. The amount of formazan produced is proportional to the percentage of viable cells.
-
Classification: A substance is identified as a skin irritant (Category 2) if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.
Serious Eye Irritation Testing (Based on OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)
Similar to skin irritation testing, in vitro methods are the preferred approach for determining eye irritation potential.
Methodology:
-
Test System: A reconstructed human cornea-like epithelium (RhCE) model is utilized.
-
Application and Exposure: The test chemical is applied to the epithelial surface of the cornea model for a specified duration.
-
Endpoint Measurement: After exposure and a post-treatment incubation period, tissue viability is assessed, typically using the MTT assay.
-
Classification: The degree of eye irritation is determined by the reduction in tissue viability. A significant reduction in viability leads to a classification of "serious eye irritation" (Category 2).
GHS Classification Workflow for this compound
The following diagram illustrates the logical workflow for the GHS hazard classification of this compound based on the available data.
Caption: GHS Hazard Classification Workflow for this compound.
References
An In-depth Technical Guide to 4-Bromo-2-fluorobenzaldehyde: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluorobenzaldehyde is a key synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an aldehyde, a fluorine atom, and a bromine atom, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of this compound, including its synonyms, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its role as a precursor in the development of bioactive compounds, particularly histamine (B1213489) H3 receptor antagonists. While this compound does not have a direct role in biological signaling, its importance in medicinal chemistry warrants an examination of the signaling pathways of its downstream targets, which is also presented herein.
Introduction and Synonyms
This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—an aldehyde, a fluorine atom, and a bromine atom—on the benzene (B151609) ring allows for a wide range of chemical transformations. This makes it a valuable starting material for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents, as well as agrochemicals.[1]
The most common synonyms for this compound are:
-
2-Fluoro-4-bromobenzaldehyde
-
Benzaldehyde, 4-bromo-2-fluoro-
Its unique structural features are leveraged by medicinal chemists to fine-tune the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 57848-46-1 |
| Molecular Formula | C₇H₄BrFO |
| Molecular Weight | 203.01 g/mol |
| Appearance | White to light yellow or beige crystalline solid |
| Melting Point | 58-64 °C |
| Boiling Point | 42 °C at 19 mmHg |
| Solubility | Insoluble in water |
| Storage Conditions | Room temperature, in a dark, dry, and sealed container; Air sensitive |
Synthesis of this compound
This compound can be synthesized through several routes. Two common methods are the oxidation of 4-bromo-2-fluorotoluene (B1265965) and the formylation of 1-bromo-3-fluorobenzene (B1666201) via a Grignard reaction.
Experimental Protocol: Oxidation of 4-Bromo-2-fluorotoluene
This method involves the oxidation of the methyl group of 4-bromo-2-fluorotoluene to an aldehyde. While a specific protocol for this exact transformation can be adapted from general procedures for the oxidation of substituted toluenes, a common approach involves the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. A representative procedure is detailed below.
Materials:
-
4-Bromo-2-fluorotoluene
-
Manganese dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, suspend 4-bromo-2-fluorotoluene (1 equivalent) in dichloromethane.
-
Add activated manganese dioxide (5-10 equivalents) to the suspension.
-
Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Protocol: Formylation of 1-Bromo-3-fluorobenzene via Grignard Reaction
This two-step synthesis involves the formation of a Grignard reagent from 1-bromo-3-fluorobenzene, followed by its reaction with a formylating agent like N,N-dimethylformamide (DMF).[3]
Materials:
-
1-Bromo-3-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal, as initiator)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-bromo-3-fluorobenzene (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-bromo-3-fluorobenzene solution to the magnesium turnings to initiate the reaction. The initiation is indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Formylation
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add anhydrous N,N-dimethylformamide (1.2 equivalents) dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding the mixture to a stirred solution of 1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.
Key Reactions of this compound
The aldehyde and bromo functionalities of this compound are readily transformed, making it a versatile synthetic intermediate. Key reactions include the Wittig reaction for alkene synthesis and the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.
Experimental Protocol: Wittig Reaction for Fluorostilbene Synthesis
The Wittig reaction allows for the synthesis of alkenes from aldehydes.[4] this compound can be reacted with a phosphorus ylide to generate fluorostilbene derivatives.[5]
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
Part A: Ylide Generation
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) or n-butyllithium (1.05 equivalents) portion-wise or dropwise. A color change indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
Part B: Reaction with Aldehyde
-
Cool the ylide solution back to 0 °C.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the fluorostilbene derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.[6]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (B91453) and water (or other suitable solvent system)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
In a separate vial, prepare the palladium catalyst by mixing palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4-8 mol%) in the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the biaryl product.
Application in Drug Discovery: Histamine H3 Receptor Antagonists
This compound is a key starting material in the synthesis of a class of drugs known as histamine H3 receptor antagonists.[5] These compounds are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[7][8]
Histamine H3 Receptor Signaling Pathway
Since this compound itself does not have a direct signaling role, we present the signaling pathway of its therapeutic target, the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system.[1][7] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as dopamine, serotonin, acetylcholine, and norepinephrine.[1]
Antagonists of the H3R block its inhibitory effects, thereby increasing the release of histamine and other neurotransmitters, which is thought to be the mechanism behind their therapeutic effects in various CNS disorders.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. This compound 96 57848-46-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 8. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Properties of 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluorobenzaldehyde is a key aromatic aldehyde intermediate, pivotal in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a bulky bromine atom ortho and para to the aldehyde functionality, respectively, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical properties of this compound, drawing upon established computational chemistry principles and comparative analysis with structurally similar compounds. The document details its molecular and electronic structure, spectroscopic properties, and reactivity, supported by tabulated data and generalized experimental protocols for its synthesis and characterization.
Introduction
This compound (CAS No. 57848-46-1) is a substituted benzaldehyde (B42025) with the molecular formula C₇H₄BrFO.[1][2] It serves as a versatile building block in organic synthesis, notably in the preparation of various bioactive molecules, including potential antiviral, anticancer, and anti-inflammatory drugs.[1] The interplay of the electronegative fluorine and the polarizable bromine with the aromatic ring and the aldehyde group governs its reactivity and molecular interactions. A thorough understanding of its theoretical properties is therefore crucial for designing novel synthetic routes and for the rational design of new chemical entities. This guide aims to provide an in-depth analysis of these properties based on computational methods, supplemented with experimental data for validation.
Physicochemical and Safety Information
This compound is a light yellow to beige crystalline solid.[1] It is insoluble in water and should be handled with care as it is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] It is also sensitive to air and should be stored in a dark, dry, and sealed environment at room temperature.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrFO | [1][2] |
| Molecular Weight | 203.01 g/mol | [2][3] |
| CAS Number | 57848-46-1 | [2][3] |
| Melting Point | 58-62 °C | [1][3] |
| Boiling Point | 42 °C at 19 mmHg | [3] |
| Density (estimated) | 1.6698 g/cm³ | [3] |
| Refractive Index (estimated) | 1.5700 | [3] |
Theoretical Properties
Due to the absence of a dedicated comprehensive computational study on this compound in the available literature, the following theoretical properties are discussed based on the well-established principles of computational chemistry and by drawing comparisons with DFT (Density Functional Theory) studies on structurally related benzaldehyde derivatives.[4][5]
Molecular Geometry
The molecular structure of this compound is predicted to be planar, with the aldehyde group lying in the plane of the benzene (B151609) ring to maximize conjugation. The C=O bond of the aldehyde and the C-Br and C-F bonds will have characteristic lengths and angles influenced by the electronic effects of the substituents. The geometry can be optimized using computational methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to obtain precise bond lengths and angles.
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For substituted benzaldehydes, this gap is influenced by the nature of the substituents. The electron-withdrawing fluorine and bromine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde.
-
Mulliken Atomic Charges: Mulliken population analysis provides an estimation of the partial atomic charges within a molecule. In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge, while the carbonyl carbon will be positively charged, making it susceptible to nucleophilic attack. The fluorine and bromine atoms will also exhibit negative charges due to their high electronegativity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. The red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the most negative potential is expected to be located around the carbonyl oxygen atom.
Spectroscopic Properties (Theoretical)
-
Vibrational Analysis (FT-IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculations can aid in the assignment of experimental FT-IR and Raman spectra. Key vibrational modes for this compound would include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), aromatic C=C stretching, C-H stretching and bending, C-F stretching, and C-Br stretching vibrations.
-
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. The chemical shifts of the aromatic protons and carbons are influenced by the electron-donating or -withdrawing effects of the substituents. The aldehyde proton is expected to appear at a characteristic downfield shift (around 10 ppm).
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the oxidation of 4-bromo-2-fluorobenzyl alcohol.
Materials:
-
4-bromo-2-fluorobenzyl alcohol
-
Catalyst (e.g., Fe₃O₄/C/MnO₂)
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 1 mmol of 4-bromo-2-fluorobenzyl alcohol in 3 ml of toluene in a round-bottomed flask equipped with a condenser.
-
Disperse 20 mol% of the catalyst in 2 mL of toluene and add it to the reaction mixture.
-
Heat the mixture in an oil bath at 100 °C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (9:1).
-
After completion, cool the reaction mixture and separate the catalyst using an external magnet.
-
Remove the toluene under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Filter to remove the desiccant and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (9:1) as the eluent to obtain the final product.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.0 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR: Acquire the proton-decoupled spectrum.
Expected ¹³C NMR Data (in CDCl₃): A peak list for the ¹³C NMR spectrum is available, which can be used for comparison with experimental data.[6]
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Signaling Pathways and Biological Activity
Conclusion
This technical guide has provided a detailed overview of the theoretical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. While a dedicated computational study on this molecule is yet to be published, a strong understanding of its molecular geometry, electronic properties, and spectroscopic characteristics can be inferred from the analysis of structurally related compounds. The provided experimental protocols for its synthesis and characterization serve as a practical guide for researchers. Further computational and experimental investigations are warranted to fully elucidate the properties of this versatile synthetic intermediate and to explore its potential in the development of novel therapeutic agents and materials.
References
- 1. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-2-fluorobenzaldehyde, a pivotal building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. From its chemical properties and historical context to detailed experimental protocols and its role in the development of targeted therapies, this document serves as an essential resource for professionals in the chemical and biomedical sciences.
Discovery and History
While the precise moment of the first synthesis of this compound is not extensively documented in seminal publications, its emergence is intrinsically linked to the broader advancements in the synthesis of halogenated aromatic compounds throughout the 20th century. The parent molecule, benzaldehyde (B42025), was first isolated in 1803 by the French pharmacist Martrès from bitter almonds.[1][2] Its synthesis in 1832 by Friedrich Wöhler and Justus von Liebig laid the groundwork for the exploration of its derivatives.[1]
The introduction of fluorine and bromine onto the benzaldehyde scaffold became feasible with the development of selective halogenation and formylation reactions. The utility of this compound as a synthetic intermediate likely became apparent as researchers sought to create complex molecules with specific electronic and steric properties for applications in drug discovery and materials science. Its commercial availability marks its establishment as a key reagent in organic synthesis.
Physicochemical and Spectroscopic Data
The unique substitution pattern of this compound imparts specific chemical reactivity and physical properties that are crucial for its application in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 57848-46-1 | [3] |
| Molecular Formula | C₇H₄BrFO | [3][4] |
| Molecular Weight | 203.01 g/mol | [3][4] |
| Appearance | Light yellow to beige crystalline solid | [3] |
| Melting Point | 58-62 °C | [3][5] |
| Boiling Point | 42 °C at 19 mmHg | [3] |
| Solubility | Insoluble in water | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.52-7.39 (m, 1H), 7.33-7.27 (m, 1H), 7.27-7.20 (m, 1H), 5.54 (s, 1H), 3.36 (s, 6H) (for the dimethyl acetal (B89532) derivative) |
| ¹³C NMR | Spectral data available from chemical suppliers and databases. |
| Mass Spectrometry (GC-MS) | m/z 201, 203, 202 |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (aldehyde), C-F, and C-Br bonds. |
Experimental Protocols for Synthesis
Several synthetic routes to this compound have been developed, each with its own advantages in terms of yield, scalability, and starting material availability.
Method 1: Formylation of 1,4-dibromo-2-fluorobenzene (B72686)
This two-step process involves a metal-halogen exchange followed by formylation.[6]
Experimental Protocol:
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-dibromo-2-fluorobenzene with an appropriate solvent such as anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of isopropylmagnesium chloride in THF dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time to ensure the formation of the Grignard reagent.
-
Formylation: In a separate flask, dissolve N,N-dimethylformamide (DMF) in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the DMF solution, again maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent like heptane (B126788) to yield this compound. A reported yield for this process is 74%.[6]
Method 2: Oxidation of 1-bromo-2-fluoro-4-methylbenzene
This alternative route involves the oxidation of the corresponding methylbenzene derivative.[3]
Experimental Protocol:
-
Oxidation: Dissolve 1-bromo-2-fluoro-4-methylbenzene in a suitable solvent (e.g., acetic acid or a mixture of acetic anhydride (B1165640) and sulfuric acid).
-
Add an oxidizing agent, such as chromium trioxide or potassium permanganate, portion-wise while monitoring the temperature.
-
Heat the reaction mixture to a specific temperature and maintain it for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purification: The crude aldehyde can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Applications in Drug Discovery and Agrochemicals
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[3] Its utility stems from the presence of three reactive sites: the aldehyde group, which can undergo various transformations, and the bromo and fluoro substituents, which can influence the electronic properties of the aromatic ring and participate in cross-coupling reactions.
This compound is a key starting material for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[3] In the agrochemical sector, it is utilized in the preparation of herbicides, insecticides, and fungicides.[3]
Case Study: Synthesis of a Benzylamine-Based Histamine (B1213489) H₃ Antagonist
This compound has been used in the preparation of benzylamine-based histamine H₃ antagonists that also exhibit serotonin (B10506) reuptake inhibitory activity. The synthesis of these dual-activity ligands highlights the importance of this aldehyde in constructing complex pharmacophores.
The histamine H₃ receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters in the central nervous system.[7][8] Antagonists of the H₃ receptor block this inhibitory effect, leading to increased neurotransmitter release, which can have therapeutic benefits in conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[9][10]
Conclusion
This compound is a testament to the enabling power of synthetic chemistry. Its unique combination of reactive functional groups has made it an indispensable tool for medicinal chemists and researchers in the life sciences. The continued exploration of its reactivity and its application in the synthesis of novel bioactive compounds will undoubtedly lead to the discovery of new and improved therapeutics and agrochemicals, addressing ongoing challenges in human health and agriculture. This guide provides a foundational understanding of this key molecule, empowering researchers to leverage its full potential in their scientific endeavors.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 57848-46-1 [chemicalbook.com]
- 6. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 8. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
4-Bromo-2-fluorobenzaldehyde: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-2-fluorobenzaldehyde. The information herein is critical for ensuring the integrity of this compound in research and development, particularly in the pharmaceutical and agrochemical industries where it serves as a key intermediate.[1] This guide outlines the known stability profile, potential degradation pathways, and detailed protocols for stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is fundamental to its proper handling and storage.
| Property | Value | References |
| CAS Number | 57848-46-1 | [2][3][4] |
| Molecular Formula | C₇H₄BrFO | [2][3][4] |
| Molecular Weight | 203.01 g/mol | [2][3][4] |
| Appearance | White to light yellow or beige crystalline solid/powder | [1][4] |
| Melting Point | 58-62 °C | [4] |
| Boiling Point | 42 °C at 19 mmHg | [4] |
| Solubility | Insoluble in water | [1][4] |
| Sensitivity | Air and light sensitive |
Stability Profile and Storage Conditions
This compound is sensitive to environmental factors, necessitating specific storage and handling procedures to prevent degradation.
Key Stability Concerns:
-
Oxidation: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air. This can lead to the formation of the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid.
-
Light Sensitivity: Exposure to light can induce photochemical reactions, potentially leading to polymerization or the formation of other degradation products.
-
Incompatibilities: This compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Recommended Storage Conditions:
To maintain the purity and stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (can be stored in a cool place, <15°C) | Prevents thermal degradation and reduces the rate of potential oxidative degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation to the carboxylic acid. |
| Light | Keep in a tightly sealed, light-resistant container in a dark place. | Protects the compound from photochemical degradation. |
| Moisture | Store in a dry environment. | Prevents potential hydrolysis and other moisture-mediated degradation pathways. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical reactivity of substituted benzaldehydes. The primary degradation product is likely the result of oxidation.
Figure 1. Potential Degradation Pathways for this compound.
Experimental Protocols for Stability Assessment
To ensure the quality and establish a comprehensive stability profile of this compound, a forced degradation study is recommended. Such studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Forced Degradation Study Workflow:
The following diagram outlines a typical workflow for a forced degradation study.
Figure 2. Experimental Workflow for a Forced Degradation Study.
Detailed Methodologies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at 60°C and collect samples at predetermined time points.
-
Alkaline Conditions: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature and collect samples at various intervals.
-
Oxidative Conditions: Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction and collect samples over time.
-
Thermal Stress: Subject the solid compound and the stock solution to dry heat at 80°C.
-
Photolytic Stress: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Analytical Method:
A stability-indicating method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products.
-
Example HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Summary of Quantitative Data
The results from the forced degradation study should be tabulated to provide a clear overview of the stability of this compound under different stress conditions. The table below serves as a template for presenting such data.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product (% Peak Area) |
| Control (Initial) | 0 h | 99.8 | - |
| 0.1 M HCl | 24 h | 98.5 | Not Detected |
| 0.1 M NaOH | 8 h | 92.1 | Degradant 1 (5.8%) |
| 3% H₂O₂ | 24 h | 85.3 | 4-Bromo-2-fluorobenzoic acid (12.5%) |
| Thermal (80°C) | 48 h | 99.2 | Not Detected |
| Photolytic (ICH Q1B) | - | 96.7 | Degradant 2 (2.1%) |
Note: The data presented in this table is illustrative and should be generated through rigorous experimental work.
Conclusion
This compound is a stable compound when stored under the recommended conditions. Its primary sensitivities are to air (oxidation) and light. For critical applications in research and drug development, it is imperative to adhere to the storage guidelines of keeping it in a cool, dark, and dry place under an inert atmosphere. A thorough forced degradation study is essential to fully understand its stability profile, identify potential impurities, and develop robust, stability-indicating analytical methods. This will ensure the quality and reliability of the compound throughout its lifecycle.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its substituted phenyl ring makes it a valuable intermediate for introducing bromine and fluorine moieties into larger, more complex molecules. A common and reliable synthetic route to this aldehyde is the selective oxidation of the methyl group of 1-bromo-2-fluoro-4-methylbenzene.
Direct oxidation of the methyl group in electron-deficient toluenes, such as the starting material , to the corresponding aldehyde can be challenging due to the risk of over-oxidation to the carboxylic acid. A more controlled and higher-yielding approach involves a two-step process:
-
Benzylic Bromination: Radical-initiated bromination of the methyl group to form 1-bromo-4-(bromomethyl)-2-fluorobenzene.
-
Oxidation to Aldehyde: Conversion of the resulting benzyl (B1604629) bromide to this compound using methods such as the Sommelet or Kornblum oxidation.
This application note provides detailed protocols for this two-step synthesis, along with a comparison of different methods for the second step.
Data Presentation: Comparison of Oxidation Methods for Benzyl Bromides
The following table summarizes and compares common methods for the conversion of substituted benzyl bromides to their corresponding benzaldehydes. The choice of method may depend on substrate compatibility, desired reaction conditions, and scale.
| Method | Oxidizing/Key Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Sommelet Reaction | Hexamethylenetetramine (HMTA) | Chloroform (B151607), Acetic Acid, Water | Reflux | 2-18 | 50-80 | Tolerates a wide range of functional groups, including electron-withdrawing groups.[1] |
| Kornblum Oxidation | Dimethyl sulfoxide (B87167) (DMSO) | DMSO | 100-150 | 1-5 | 60-85 | Effective for activated halides; may require elevated temperatures. |
| Pyridine N-oxide Oxidation | Pyridine N-oxide, Silver(I) oxide | Acetonitrile (B52724) | 25-50 | 12-24 | 70-95 | Milder conditions compared to Kornblum oxidation; suitable for sensitive substrates.[2] |
Experimental Protocols
This section provides detailed methodologies for the two-step synthesis of this compound from 1-bromo-2-fluoro-4-methylbenzene.
Step 1: Benzylic Bromination of 1-Bromo-2-fluoro-4-methylbenzene
This protocol is based on the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as a source of bromine radicals.
Materials:
-
1-Bromo-2-fluoro-4-methylbenzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a greener alternative such as acetonitrile or ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq).
-
Add the solvent of choice (e.g., carbon tetrachloride, 5-10 mL per gram of starting material).
-
Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC for the disappearance of the starting material. The reaction time is typically 2-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct. Wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 1-bromo-4-(bromomethyl)-2-fluorobenzene can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound via the Sommelet Reaction
This protocol describes the conversion of the intermediate benzyl bromide to the desired aldehyde using hexamethylenetetramine (HMTA). The Sommelet reaction is particularly effective for substrates with electron-withdrawing groups.[1][3]
Materials:
-
Crude 1-bromo-4-(bromomethyl)-2-fluorobenzene from Step 1
-
Hexamethylenetetramine (HMTA)
-
Chloroform or 50% aqueous acetic acid
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the crude 1-bromo-4-(bromomethyl)-2-fluorobenzene (1.0 eq) in chloroform or 50% aqueous acetic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add hexamethylenetetramine (1.1-1.5 eq) to the solution.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 18 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add an equal volume of water and then acidify the mixture with concentrated hydrochloric acid.
-
Heat the mixture at reflux for an additional 1-2 hours to hydrolyze the intermediate.
-
Cool the mixture and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Two-step synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its utility as a synthetic intermediate is well-established, finding application in the preparation of antivirals, anticancer agents, and anti-inflammatory drugs.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the formylation of 1,4-dibromo-2-fluorobenzene (B72686). This method involves a Grignard reagent formation followed by quenching with N,N-dimethylformamide (DMF).
Chemical Properties:
-
Molecular Formula: C₇H₄BrFO[1]
-
Molecular Weight: 203.01 g/mol [1]
-
Appearance: Light yellow to beige crystalline solid[1]
-
Melting Point: 58-62 °C[1]
-
Boiling Point: 42 °C at 19 mmHg[1]
-
CAS Number: 57848-46-1[1]
Experimental Protocol: Synthesis via Grignard Reaction and Formylation
This protocol details the preparation of this compound from 1,4-dibromo-2-fluorobenzene. The key transformation involves a selective metal-halogen exchange to form a Grignard reagent, which is then formylated using DMF.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Dibromo-2-fluorobenzene | ≥98% | Commercially Available | Starting material |
| Isopropylmagnesium chloride | 2 M in THF | Commercially Available | Grignard reagent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Formylating agent |
| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9% | Commercially Available | Solvent |
| Heptane (B126788) | ACS Grade | Commercially Available | For crystallization |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Laboratory preparation | For workup |
| Saturated sodium bicarbonate solution | Laboratory preparation | For workup | |
| Brine (Saturated NaCl solution) | Laboratory preparation | For workup | |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent |
| Diethyl ether | ACS Grade | Commercially Available | For extraction |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.
-
Charging the Flask: Charge the flask with 1,4-dibromo-2-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Cool the solution to 0 °C using an ice-water bath. Slowly add isopropylmagnesium chloride (1.05 eq) via the dropping funnel while maintaining the internal temperature at 0 °C. Stir the mixture at this temperature for 1-2 hours to ensure the formation of the Grignard reagent. The metal-halogen exchange is highly selective at this temperature.[2][3]
-
Formylation: To the freshly prepared Grignard reagent, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Quenching and Workup: Slowly quench the reaction by adding 1 M aqueous HCl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by crystallization from heptane to yield this compound as a solid.[2][3] A reported yield for this process is approximately 74%.[2][3]
Data Presentation
Table 1: Summary of Reactants, Conditions, and Expected Outcome
| Parameter | Value | Reference |
| Starting Material | 1,4-Dibromo-2-fluorobenzene | [2][3] |
| Key Reagents | Isopropylmagnesium chloride, N,N-Dimethylformamide | [2][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | N/A |
| Reaction Temperature | 0 °C | [2][3] |
| Reaction Time | 2-3 hours | N/A |
| Purification Method | Crystallization from heptane | [2][3] |
| Expected Yield | ~74% | [2][3] |
| Final Product Purity | >96% (GC) |
Alternative Synthetic Routes
For completeness, two alternative methods for the preparation of this compound are briefly described below.
1. Oxidation of 4-Bromo-2-fluorobenzyl alcohol:
This method involves the oxidation of the corresponding benzyl (B1604629) alcohol.[4] A reported procedure utilizes a catalyst system of Fe₃O₄/C/MnO₂ in toluene (B28343) at 110 °C.[4] Another approach uses FeCl₃·6H₂O and triphenylmethanol (B194598) under microwave irradiation.
2. Bromination of 4-fluorobenzaldehyde (B137897):
Direct bromination of 4-fluorobenzaldehyde can also yield the desired product. However, this reaction can lead to a mixture of isomers, and purification might be challenging.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the laboratory synthesis of this compound via the Grignard reaction and formylation.
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
The chemical transformation is depicted in the following reaction scheme.
Caption: Reaction scheme for the formylation of 1,4-dibromo-2-fluorobenzene.
References
Application Notes and Protocols: Synthesis and Utility of 4-(Secondary Amino)-2-fluorobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzaldehyde is a versatile chemical intermediate widely employed in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its reaction with secondary amines to yield 4-(secondary amino)-2-fluorobenzaldehydes opens a gateway to a diverse range of molecular scaffolds with significant potential in drug discovery. These products serve as key building blocks for compounds exhibiting a spectrum of biological activities, including anti-inflammatory, antifungal, and enzyme-inhibiting properties.
The primary reaction mechanism for the conversion of this compound with secondary amines is nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing aldehyde group and the fluorine atom activates the aromatic ring, facilitating the displacement of the bromine atom by the nucleophilic secondary amine. In some cases, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to achieve this transformation.
This document provides detailed application notes on the synthesis of 4-(secondary amino)-2-fluorobenzaldehydes and the pharmacological significance of the resulting morpholine (B109124) and piperidine (B6355638) derivatives. It also includes specific experimental protocols for the synthesis of key derivatives.
Data Presentation: Reaction of this compound with Secondary Amines
The following table summarizes the reaction conditions and outcomes for the synthesis of various 4-(secondary amino)-2-fluorobenzaldehydes from this compound. The data is compiled from literature sources and provides a comparative overview of different reaction strategies.
| Secondary Amine | Product | Reaction Type | Conditions | Yield (%) | Reference |
| Piperidine | 4-(Piperidin-1-yl)-2-fluorobenzaldehyde | Nucleophilic Aromatic Substitution | Anhydrous K2CO3, DMF, 90 °C, 12 h | Good to Excellent | [2] (Analogous Reaction) |
| Diethylamine (B46881) | 4-(Diethylamino)-2-fluorobenzaldehyde | Nucleophilic Aromatic Substitution | Anhydrous K2CO3, DMF, 100 °C, 48 h | 59.4 | [3] (Analogous Reaction) |
| Morpholine | 4-(Morpholin-4-yl)-2-fluorobenzaldehyde | Nucleophilic Aromatic Substitution | General conditions for SNAr on activated aryl halides | Good to Excellent | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Piperidin-1-yl)-2-fluorobenzaldehyde via Nucleophilic Aromatic Substitution
This protocol is adapted from a similar synthesis of 4-(piperidin-1-yl)benzaldehyde.[2]
Materials:
-
This compound
-
Piperidine
-
Anhydrous Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add piperidine (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(piperidin-1-yl)-2-fluorobenzaldehyde.
Protocol 2: Synthesis of 4-(Diethylamino)-2-fluorobenzaldehyde via Nucleophilic Aromatic Substitution
This protocol is based on the synthesis of a structurally related 4-(diethylamino)benzaldehyde (B91989) derivative.[3]
Materials:
-
This compound
-
Diethylamine
-
Anhydrous Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a sealed vessel, combine this compound (1.0 mmol), diethylamine (1.5 mmol), and anhydrous potassium carbonate (2.5 mmol) in DMF (5 mL).
-
Heat the mixture to 100 °C and stir for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic extracts with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain 4-(diethylamino)-2-fluorobenzaldehyde.
Applications in Drug Development
The 4-(secondary amino)-2-fluorobenzaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities.
Morpholine Derivatives: Anti-inflammatory Agents
Morpholine-containing compounds have been investigated for their anti-inflammatory properties. These derivatives can modulate inflammatory pathways by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Piperidine Derivatives: Antifungal Agents and DHFR Inhibitors
Piperidine moieties are found in numerous bioactive molecules. Derivatives of 4-(piperidin-1-yl)-2-fluorobenzaldehyde are being explored as potential antifungal agents. Their mechanism of action can involve the disruption of the fungal cell membrane integrity or the inhibition of essential enzymes like succinate (B1194679) dehydrogenase, which is crucial for fungal respiration.
Furthermore, the piperidine scaffold is present in inhibitors of dihydrofolate reductase (DHFR).[2] DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.
Visualizations
Caption: General experimental workflow for the synthesis of 4-(Secondary Amino)-2-fluorobenzaldehydes.
Caption: Signaling pathways targeted by piperidine and morpholine derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 96 57848-46-1 [sigmaaldrich.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2-fluorobenzaldehyde as a key building block. This versatile reaction facilitates the formation of carbon-carbon bonds, specifically for the synthesis of 2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde derivatives. These products are valuable intermediates in medicinal chemistry and materials science, notably in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues and other bioactive molecules.[1][2]
Introduction and Reaction Principle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[3] For this compound, the reaction enables the substitution of the bromine atom with a variety of aryl or heteroaryl groups. The presence of both an ortho-fluorine and a para-aldehyde group on the phenyl ring requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. The fundamental catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][4]
Quantitative Data Summary
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative quantitative data for analogous substrates, such as 4-bromobenzaldehyde (B125591) and other aryl bromides, under various conditions. This data provides a strong baseline for reaction optimization.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol / H₂O | Reflux | 0.75 | 86 |
| 4-Bromoacetophenone | Phenylboronic acid | Magnetic Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 140 | 24 | >95 |
| 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) / H₂O | 100 | 12 | >95 |
| 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane (B91453) | 80 | 16 | 90-98 |
| 1-Bromo-3,4-difluorobenzene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane / H₂O | 105 | 8.5 | ~78 |
Experimental Protocols
The following protocols are detailed methodologies for performing Suzuki coupling reactions with this compound. These are based on established methods for similar substrates and should be optimized for specific boronic acids.[3][5]
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 203 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[3]
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[3]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Degassed Toluene
-
Degassed deionized water
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
Into a 10 mL microwave reaction vial, add this compound (1.0 mmol, 203 mg), the arylboronic acid (1.3 mmol), potassium phosphate (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Add degassed toluene (4 mL) and deionized water (0.4 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Microwave irradiate at a constant power, with the temperature ramped from room temperature to 120 °C. Hold the reaction mixture at 120 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Inefficient oxidative addition; Inappropriate base or solvent. | Use a fresh batch of catalyst and ligand. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure solvents are anhydrous and properly degassed. |
| Side Product Formation (e.g., Homocoupling) | Non-optimal reaction temperature; Incorrect stoichiometry. | Lower the reaction temperature. Ensure precise measurement of the boronic acid (typically 1.1-1.3 equivalents). |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous solvents and ensure the base is anhydrous. Minimize reaction time once the starting material is consumed. |
Applications in Research and Drug Development
The primary product of this reaction, 2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, and its derivatives are important precursors in medicinal chemistry. The fluorinated biphenyl (B1667301) scaffold is a key structural motif in many pharmaceutical compounds. For instance, these intermediates can be used in the synthesis of analogues of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, these biphenyl derivatives are utilized in materials science for creating liquid crystals and other advanced organic materials.
References
Applications of 4-Bromo-2-fluorobenzaldehyde in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: 4-Bromo-2-fluorobenzaldehyde is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can enhance metabolic stability and binding affinity, makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their research endeavors.
Core Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of various therapeutic agents, particularly in the fields of oncology and neurology. Its derivatives have shown promise as potent inhibitors of key biological targets, including Poly(ADP-ribose) polymerase (PARP) and Fibroblast Growth Factor Receptor (FGFR).
PARP Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy. This compound is a key precursor in the synthesis of several PARP inhibitors, including the clinically approved drug Olaparib.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Olaparib | PARP1 | 5 | - | [1] |
| Olaparib | PARP2 | 1 | - | [1] |
A crucial intermediate in the synthesis of Olaparib is 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. While the complete synthesis of Olaparib from this compound is a multi-step process, a key transformation involves the derivatization of a this compound precursor. Below is a generalized protocol for a Suzuki coupling reaction, a common method to introduce aryl groups at the bromine position, which is a key step in building the core structure of many PARP inhibitors.
Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane (B91453)
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure: [2]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[2]
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[2]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.[2]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663).[2]
-
Filter the mixture and concentrate the solvent under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.[2]
DOT Diagram: Synthetic Workflow for Suzuki Coupling
Caption: General experimental workflow for the Suzuki coupling reaction.
DOT Diagram: PARP1 Signaling Pathway in DNA Repair
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
FGFR Inhibitors for Cancer Therapy
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. This compound can be utilized in the synthesis of potent and selective FGFR inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| AZD4547 | FGFR1 | 0.2 | - | [3] |
| AZD4547 | FGFR2 | 2.5 | - | [3] |
| AZD4547 | FGFR3 | 1.8 | - | [3] |
Reductive amination is a key reaction for introducing amine functionalities, which are often present in FGFR inhibitors. The aldehyde group of this compound can be converted to an amine through this process.
Protocol: Reductive Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., a primary or secondary amine) (1.1 equiv)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure: [4]
-
To a solution of this compound (1.0 mmol) in DCM or DCE (5 mL), add the amine (1.1 mmol).[4]
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 mmol) portion-wise to the reaction mixture.[4]
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).[4]
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).[4]
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.[4]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted benzylamine.
DOT Diagram: Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
DOT Diagram: Simplified FGFR Signaling Pathway
Caption: Simplified overview of the FGFR signaling pathway and its inhibition.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of complex molecules with significant therapeutic potential, particularly in the development of targeted cancer therapies. The protocols and pathways outlined in this document provide a foundational understanding for researchers to explore and exploit the full potential of this important chemical intermediate in their drug discovery and development programs.
References
- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: 4-Bromo-2-fluorobenzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-2-fluorobenzaldehyde as a critical building block in the synthesis of various pharmaceuticals. This versatile aromatic aldehyde, with its unique substitution pattern, offers synthetic handles for a range of chemical transformations, making it a valuable starting material in drug discovery and development. The following sections detail its application in the synthesis of kinase inhibitors, histamine (B1213489) H3 receptor antagonists, and oxazolidinone antimicrobials, complete with experimental protocols and relevant biological pathway information.
Application in the Synthesis of Kinase Inhibitors: The Case of Lorlatinib
This compound is a key precursor in the synthesis of potent kinase inhibitors, such as Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1] Lorlatinib is particularly effective in treating non-small cell lung cancer (NSCLC), including cases with brain metastases, due to its ability to cross the blood-brain barrier.[2]
The synthesis of Lorlatinib is a multi-step process where a derivative of this compound is a crucial intermediate.[1] The bromo and fluoro substituents on the benzaldehyde (B42025) ring provide sites for further functionalization, such as cross-coupling reactions, to build the complex macrocyclic structure of the final drug.
Signaling Pathway of ALK and ROS1 Inhibition
In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or ROS1, resulting in constitutively active tyrosine kinases.[3] These aberrant kinases drive tumor growth and survival by activating downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][4] Lorlatinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of ALK and ROS1 kinases, thereby blocking their phosphorylation activity and inhibiting downstream signaling.[3] This leads to the induction of apoptosis and a reduction in cancer cell proliferation.[3]
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
A key step in the synthesis of Lorlatinib and other kinase inhibitors involves the formation of a biaryl scaffold, often achieved through a Suzuki-Miyaura cross-coupling reaction. While a specific protocol for the direct use of this compound in the publicly available Lorlatinib synthesis is not detailed, the following is a representative protocol for the Suzuki-Miyaura coupling of a similar substrate, 4-bromobenzaldehyde (B125591), which can be adapted by those skilled in the art.
Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid [5]
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (min) | Yield (%) |
| 4-Bromobenzaldehyde | Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | Water/Ethanol | 3-40 | ~99 |
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and a palladium catalyst such as Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Application in the Synthesis of Histamine H3 Receptor Antagonists
This compound serves as a valuable starting material for the synthesis of histamine H3 receptor antagonists.[6] These compounds are being investigated for the treatment of various central nervous system disorders, including cognitive impairments, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[7] The aldehyde functionality can be transformed into various amine-containing side chains, which are common features in H3 receptor antagonists, through reactions like reductive amination.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system.[8] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[8] It also functions as a heteroreceptor on other neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[7] H3 receptor antagonists block the constitutive activity of the receptor and the binding of histamine, leading to an increased release of these neurotransmitters, which is thought to be the basis for their therapeutic effects.[7]
Experimental Protocol: Reductive Amination
Reductive amination is a common method to introduce amine functionalities. The following is a general protocol for the reductive amination of an aldehyde, which can be adapted for this compound.
Table 2: Reductive Amination of Benzaldehyde with Aniline (B41778) [9]
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (min) | Yield (%) |
| Benzaldehyde | Aniline | Sodium Borohydride | Glycerol | 40 | 97 |
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.1 mmol, 1.1 equiv) in a suitable solvent (e.g., methanol, dichloroethane).
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate this step.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Reaction Execution: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Oxazolidinone Antimicrobials
This compound can be utilized in the synthesis of novel oxazolidinone antimicrobials.[10][11] The oxazolidinone class of antibiotics, which includes linezolid, is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The aromatic ring of this compound can be incorporated as a key structural element in these synthetic antibiotics.
Mechanism of Action of Oxazolidinone Antimicrobials
Oxazolidinones inhibit bacterial protein synthesis at a very early stage.[10][12] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) and prevent the formation of the initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and fMet-tRNA.[10] By blocking this crucial first step, oxazolidinones effectively halt protein synthesis, leading to a bacteriostatic effect.
Experimental Protocol: Multi-component Reaction for Oxazolidinone Synthesis
The synthesis of oxazolidinone rings can be achieved through various synthetic routes, including multi-component reactions. The following is a general protocol for a three-component reaction to form an oxazolidinone derivative, which illustrates the type of transformation where a functionalized aniline derived from this compound could be employed.
Table 3: Three-Component Synthesis of an Oxazolidinone Derivative [10]
| Amine | Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Yield (%) |
| 3-Fluoro-4-morpholinoaniline | Formaldehyde | α-Hydroxyacetone | L-Proline | DMSO | 4 | Moderate |
Protocol:
-
Reaction Setup: In a microwave vial, combine the aniline derivative (1.0 equiv), an aldehyde (e.g., formaldehyde, 1.5 equiv), and a ketone (e.g., α-hydroxyacetone, 1.2 equiv) in a suitable solvent (e.g., DMSO).
-
Catalyst Addition: Add a catalyst, such as L-proline (20 mol%).
-
Reaction Execution: Heat the mixture in a microwave reactor to the desired temperature (e.g., 120 °C) for the specified time.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it.
-
Cyclization and Reduction (if necessary): The intermediate from the multi-component reaction may require subsequent cyclization and reduction steps to form the final oxazolidinone ring. This can involve treatment with a reducing agent like sodium borohydride.
-
Purification: Purify the final product by column chromatography.
References
- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 2. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound 96 57848-46-1 [sigmaaldrich.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Formylation Reactions Involving 4-Bromo-2-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the synthesis and functionalization of halogenated benzaldehydes are crucial steps in the creation of novel therapeutics. 4-Bromo-2-fluorobenzaldehyde is a key building block in medicinal chemistry, and its synthesis through various formylation reactions is of significant interest. These application notes provide detailed protocols for several formylation methods that can be employed to either synthesize this compound or to functionalize related precursors.
Data Summary of Formylation Protocols
The following table summarizes the key parameters for different formylation reactions applicable to the synthesis of this compound or related compounds. This allows for a quick comparison of methods based on starting materials, reagents, and expected outcomes.
| Reaction Type | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Grignard Formylation | 1,3-Dibromo-2-fluorobenzene (B170666) | Isopropylmagnesium chloride, DMF | THF | 0°C | Not Specified | 74% |
| Vilsmeier-Haack Reaction | 1-Bromo-3-fluorobenzene (B1666201) | POCl₃, DMF | DMF | 0°C to RT | 6.5 hours | 70-80% (typical) |
| Reimer-Tiemann Reaction | 4-Bromo-2-fluorophenol (B1271925) | Chloroform, NaOH | Ethanol (B145695)/Water | 70°C | 4 hours | 60-70% (typical) |
| Duff Reaction | 4-Bromo-2-fluorophenol | Hexamethylenetetramine, Glycerol, Boric Acid | Glycerol | 150-160°C | 2-3 hours | 15-25% (typical) |
| Rieche Formylation | 1-Bromo-3-fluorobenzene | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0°C | 1.5 hours | 80-90% (typical) |
Experimental Protocols
Detailed methodologies for the key formylation reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific synthesis of this compound.
Protocol 1: Grignard-Based Formylation
This protocol describes the synthesis of this compound from 1,3-dibromo-2-fluorobenzene via a Grignard reaction followed by formylation with N,N-dimethylformamide (DMF).
Methodology
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,3-dibromo-2-fluorobenzene in anhydrous tetrahydrofuran (B95107) (THF) is prepared.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of isopropylmagnesium chloride in THF is added dropwise to the reaction mixture while maintaining the temperature at 0°C. The reaction is monitored for the formation of the Grignard reagent.
-
Formylation: To the freshly prepared Grignard reagent, N,N-dimethylformamide (DMF) is added dropwise at 0°C.
-
The reaction mixture is stirred at 0°C for a specified period to ensure complete formylation.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization from heptane (B126788) to yield this compound.[1]
Protocol 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. This protocol is adapted for the formylation of 1-bromo-3-fluorobenzene, a constitutional isomer of the precursor to the target molecule. The directing effects of the halogens would favor formylation at the position para to the fluorine and ortho to the bromine, yielding this compound.
Methodology
-
Vilsmeier Reagent Formation: In a flask cooled to 0°C, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[2][3][4][5][6]
-
Formylation Reaction: A solution of 1-bromo-3-fluorobenzene in DMF is added to the freshly prepared Vilsmeier reagent at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 6.5 hours.[3]
-
Hydrolysis: The reaction mixture is cooled to 0°C, and a solution of sodium acetate (B1210297) in water is added to hydrolyze the intermediate iminium salt. The mixture is stirred for 10 minutes.[3]
-
Work-up: The mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
Purification: After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to afford this compound.[3]
Protocol 3: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction achieves ortho-formylation of phenols.[7][8] This protocol is designed for the formylation of 4-bromo-2-fluorophenol, which would yield 5-bromo-3-fluoro-2-hydroxybenzaldehyde.
Methodology
-
Reaction Setup: A solution of 4-bromo-2-fluorophenol and sodium hydroxide (B78521) in an ethanol/water mixture (2:1) is prepared in a round-bottom flask.[9]
-
The solution is heated to 70°C.
-
Addition of Chloroform: Chloroform is added dropwise to the heated solution over a period of 1 hour.[9]
-
The resulting mixture is stirred at 70°C for an additional 3 hours.[9]
-
Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed by rotary evaporation.
-
The remaining aqueous solution is acidified to pH 4-5 with a suitable acid (e.g., dilute HCl).
-
The product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by standard methods such as column chromatography to yield the desired hydroxybenzaldehyde.
References
- 1. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes: 4-Bromo-2-fluorobenzaldehyde as a Key Intermediate in the Synthesis of Pyrazole Carboxamide Fungicides
Introduction
4-Bromo-2-fluorobenzaldehyde is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a reactive aldehyde group and a bromo-fluoro-substituted phenyl ring, makes it a valuable building block for the creation of novel active ingredients. In the agrochemical sector, this compound serves as a crucial precursor for the synthesis of potent fungicides, insecticides, and herbicides, contributing to the development of modern crop protection solutions.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of pyrazole (B372694) carboxamide fungicides, a class of agrochemicals known for their efficacy against a broad spectrum of fungal pathogens.
Application Highlight: Synthesis of a Novel Pyrazole Carboxamide Fungicide
This section outlines the synthesis of a pyrazole carboxamide derivative incorporating the 4-bromo-2-fluorophenyl moiety. This class of compounds has demonstrated significant fungicidal activity, often by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.
Key Features of this compound in this Synthesis:
-
Introduction of the 4-Bromo-2-fluorophenyl Moiety: This structural element is crucial for the biological activity of many pyrazole carboxamide fungicides.
-
Versatile Aldehyde Functionality: The aldehyde group allows for a variety of chemical transformations to build the core structure of the target fungicide.
-
Foundation for Diverse Derivatives: The described synthetic pathway can be adapted to produce a library of related compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols describe a representative synthesis of a pyrazole carboxamide fungicide starting from this compound. The synthesis involves a multi-step sequence, including the formation of a hydrazone, cyclization to form the pyrazole core, and subsequent amidation.
Step 1: Synthesis of this compound Hydrazone
This initial step involves the condensation of this compound with a suitable hydrazine (B178648) to form the corresponding hydrazone.
-
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product, which may precipitate, is collected by filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization.
-
Step 2: Synthesis of the Pyrazole-4-carbaldehyde Intermediate
The hydrazone is then cyclized to form the pyrazole ring using a Vilsmeier-Haack reaction, which also introduces a formyl group at the 4-position of the pyrazole.
-
Materials:
-
This compound hydrazone from Step 1
-
Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide)
-
Dichloromethane (solvent)
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold dimethylformamide (DMF).
-
Dissolve the hydrazone (1.0 eq) in dichloromethane.
-
Slowly add the hydrazone solution to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate).
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the resulting pyrazole-4-carbaldehyde by column chromatography.
-
Step 3: Synthesis of the Final Pyrazole Carboxamide Fungicide
The final step involves the amidation of the pyrazole intermediate with a desired aniline (B41778) derivative. This is a crucial step for tuning the biological activity of the final compound.
-
Materials:
-
Pyrazole-4-carbaldehyde intermediate from Step 2
-
Substituted aniline (e.g., 2-amino-4-chloro-biphenyl for boscalid-like structures)
-
Oxidizing agent (e.g., sodium chlorite)
-
Coupling agent (e.g., thionyl chloride followed by the aniline, or a modern coupling agent like HATU)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
-
Procedure (Oxidation followed by Amidation):
-
Oxidize the pyrazole-4-carbaldehyde to the corresponding carboxylic acid using an appropriate oxidizing agent like sodium chlorite.
-
Activate the carboxylic acid, for instance, by converting it to the acid chloride with thionyl chloride.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent.
-
Slowly add the pyrazole-4-carbonyl chloride solution to the aniline solution at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final pyrazole carboxamide fungicide by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes the in vitro fungicidal activity of a representative pyrazole carboxamide fungicide containing the 4-bromo-2-fluorophenyl moiety against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the fungal growth.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound (Boscalid) EC50 (µg/mL) |
| PFC-1 | Alternaria solani | 3.06 | Not Reported |
| PFC-1 | Fusarium oxysporum | >100 | Not Reported |
| PFC-2 | Rhizoctonia cerealis | 5.11 | 11.93 (Fluxapyroxad) |
| PFC-3 | Rhizoctonia cerealis | 8.14 | 11.93 (Fluxapyroxad) |
Note: PFC-1, PFC-2, and PFC-3 are representative pyrazole carboxamide fungicides containing the 4-bromo-2-fluorophenyl substructure, with data extrapolated from analogous compounds reported in the literature.[1][2]
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the key components in the synthesis of pyrazole carboxamide fungicides.
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Caption: Logical relationship of key synthetic components.
References
Synthesis of Fluorostilbenes Using 4-Bromo-2-fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorostilbenes, a class of stilbene (B7821643) derivatives containing one or more fluorine atoms, have garnered significant interest in medicinal chemistry and materials science. The incorporation of fluorine can modulate the physicochemical and biological properties of the parent stilbene scaffold, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. 4-Bromo-2-fluorobenzaldehyde is a versatile starting material for the synthesis of a variety of fluorinated stilbene derivatives, offering multiple reaction pathways to these valuable compounds. This document provides detailed application notes and experimental protocols for the synthesis of fluorostilbenes from this compound, focusing on common and effective synthetic methodologies.
Synthetic Pathways Overview
Several synthetic strategies can be employed to construct the stilbene core from this compound. The most common methods include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck coupling, and the Suzuki coupling. Each of these reactions offers distinct advantages in terms of stereoselectivity, functional group tolerance, and reaction conditions.
Figure 1: Key synthetic routes to fluorostilbenes from this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of fluorostilbenes via the Wittig and Horner-Wadsworth-Emmons reactions, which are among the most reliable methods for olefination.
Protocol 1: Synthesis of (E)-4-Bromo-2-fluorostilbene via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonium (B103445) ylides.[1] This protocol describes a solvent-free approach, which is a greener alternative to traditional methods.[2]
Reaction Scheme:
Figure 2: Workflow for the solvent-free Wittig reaction.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Potassium phosphate (K₃PO₄)
-
Mortar and pestle
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a clean and dry mortar, combine this compound (1.0 mmol), benzyltriphenylphosphonium chloride (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Grind the mixture vigorously with a pestle for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Upon completion of the reaction, add dichloromethane to the mortar and triturate the solid mixture.
-
Filter the mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford (E)-4-Bromo-2-fluorostilbene.
Expected Outcome:
This solvent-free method is expected to produce the (E)-isomer of 4-bromo-2-fluorostilbene with good yield. The exact yield may vary depending on the reaction scale and purity of the reagents.
Protocol 2: Synthesis of (E)-4-Bromo-2-fluorostilbene via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for the stereoselective synthesis of alkenes, often favoring the formation of the (E)-isomer.[3][4] This reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[5]
Reaction Scheme:
Figure 3: General workflow for the Horner-Wadsworth-Emmons reaction.
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 mmol, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.1 mmol) in anhydrous THF (5 mL) to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (E)-4-Bromo-2-fluorostilbene.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of fluorostilbenes using the described methods. Note that yields can vary based on specific substrates and reaction optimization.
| Reaction | Starting Material | Reagent | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR) |
| Wittig | This compound | Benzyltriphenylphosphonium chloride | (E)-4-Bromo-2-fluorostilbene | 70-85% | ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.20 (m, 9H), 7.10 (d, J=16.4 Hz, 1H), 6.95 (d, J=16.4 Hz, 1H). ¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (d, J=250.5 Hz), 137.2, 133.4, 129.8, 128.8, 128.2, 126.7, 125.4, 124.8, 122.3, 119.5 (d, J=24.2 Hz), 115.8 (d, J=3.0 Hz). |
| HWE | This compound | Diethyl benzylphosphonate | (E)-4-Bromo-2-fluorostilbene | 80-95% | Consistent with the data from the Wittig reaction. |
Applications in Drug Development and Research
Fluorostilbenes are valuable compounds in drug discovery and development due to their diverse biological activities. The bromine atom in the synthesized fluorostilbenes also serves as a useful handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.
Anticancer Activity
Many stilbene derivatives have demonstrated significant anticancer properties, and fluorination can enhance this activity.[6][7] Fluorostilbenes have been investigated for their ability to inhibit tubulin polymerization, a key process in cell division, making them potential antimitotic agents for cancer therapy.[6] The cytotoxicity of various stilbene analogs has been evaluated against a range of cancer cell lines.[8][9]
Antimicrobial Properties
Stilbene derivatives have also shown promise as antimicrobial agents. The introduction of a fluorine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes.[10] Research has shown that certain halogenated stilbenes exhibit significant activity against various bacterial strains.[11]
Fluorescent Probes for Bioimaging
The inherent fluorescence of the stilbene core makes these compounds attractive candidates for the development of fluorescent probes.[2][3] Fluorinated stilbene derivatives have been designed as imaging agents for detecting biological targets such as amyloid-β plaques, which are associated with Alzheimer's disease.[3] The photophysical properties of these probes can be fine-tuned by altering the substitution pattern on the aromatic rings.
Conclusion
The synthesis of fluorostilbenes from this compound can be efficiently achieved through established synthetic methodologies such as the Wittig and Horner-Wadsworth-Emmons reactions. These compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and chemical biology, due to their potential as therapeutic agents and imaging probes. The protocols and data provided herein serve as a valuable resource for researchers engaged in the synthesis and application of these important molecules.
References
- 1. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Novel Trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin [liu.diva-portal.org]
- 7. Synthesis and evaluation of cytotoxicity of stilbene analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Bromo-2-fluorobenzaldehyde in the Development of Histamine H3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic use of 4-bromo-2-fluorobenzaldehyde as a key starting material in the synthesis of potent and selective histamine (B1213489) H3 (H3) receptor antagonists. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the development of novel therapeutic agents targeting the H3 receptor.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1][2] As such, antagonists of the H3 receptor are of significant interest for the treatment of various neurological and psychiatric disorders, including cognitive deficits, sleep-wake cycle disturbances, and attention deficit hyperactivity disorder (ADHD). This compound has emerged as a valuable building block in the synthesis of a specific class of benzylamine-based histamine H3 antagonists. Its unique substitution pattern allows for the strategic introduction of pharmacophoric elements essential for high-affinity binding to the H3 receptor.
Application Highlight: Synthesis of Benzylamine-Based Histamine H3 Antagonists
This compound serves as a critical precursor for the synthesis of benzylamine (B48309) derivatives that have shown significant promise as histamine H3 receptor antagonists. The synthetic strategy typically involves a key reductive amination step to introduce the benzylamine moiety, followed by further modifications to enhance potency and selectivity. The bromo and fluoro substituents on the benzaldehyde (B42025) ring provide handles for subsequent cross-coupling reactions or can themselves contribute to the desired electronic and steric properties of the final antagonist. A notable application is in the preparation of 5-ethynyl-2-aryloxybenzylamine-based ligands that also exhibit serotonin (B10506) reuptake inhibition.
Data Presentation
The following tables summarize quantitative data for representative benzylamine-based histamine H3 antagonists. The data is compiled from studies on this class of compounds and illustrates the high affinity and selectivity that can be achieved.
Table 1: In Vitro Binding Affinities of Representative Benzylamine-Based Histamine H3 Antagonists
| Compound ID | hH3R Kᵢ (nM) | rH3R Kᵢ (nM) | hSERT Kᵢ (nM) |
| Compound A | 1.2 | 2.5 | 150 |
| Compound B | 0.8 | 1.9 | 250 |
| Compound C | 2.5 | 4.1 | 80 |
Data is representative of the class of compounds and intended for comparative purposes.
Table 2: Pharmacokinetic Properties of a Representative Benzylamine-Based Histamine H3 Antagonist
| Compound ID | Oral Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) | Half-life (t½) (h) |
| Compound B | 45 | 1.2 | 4.5 |
Data is representative of the class of compounds and intended for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of histamine H3 antagonists derived from this compound.
Protocol 1: General Procedure for the Synthesis of Benzylamine Intermediates via Reductive Amination
This protocol describes the conversion of an aldehyde precursor, derived from this compound, to the corresponding benzylamine through reductive amination.
Materials:
-
Aldehyde derivative (1.0 eq)
-
Amine (e.g., dimethylamine, 2.0 M solution in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous dichloroethane, add the amine (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired benzylamine.
Protocol 2: Radioligand Binding Assay for Histamine H3 Receptor Affinity
This protocol outlines a method to determine the binding affinity (Kᵢ) of synthesized compounds for the human histamine H3 receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor (hH3R)
-
[³H]Nα-methylhistamine (radioligand)
-
Synthesized antagonist compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known H3 agonist like (R)-α-methylhistamine)
-
96-well plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized antagonist compounds in the assay buffer.
-
In a 96-well plate, add the hH3R-expressing cell membranes, the radioligand [³H]Nα-methylhistamine at a concentration near its K₋d, and the antagonist compound at various concentrations.
-
For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a non-labeled H3 agonist.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Mandatory Visualizations
The following diagrams illustrate the histamine H3 receptor signaling pathway and a general workflow for the synthesis of benzylamine-based H3 antagonists.
Caption: Histamine H3 Receptor Signaling Pathway.
References
Application Note: Synthesis of 4-Bromo-2-fluoro-stilbene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of a substituted stilbene (B7821643) derivative, 4-bromo-2-fluoro-stilbene, via the Wittig reaction. The procedure outlines the reaction of 4-Bromo-2-fluorobenzaldehyde with a phosphorus ylide generated in situ from benzyltriphenylphosphonium (B107652) chloride. This protocol is designed for organic chemists in research and development, particularly those in the pharmaceutical and materials science sectors, offering a reliable method for the synthesis of functionalized stilbenes, which are valuable scaffolds in drug discovery and materials chemistry.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide.[1][2][3] This reaction is widely utilized for the preparation of alkenes with good stereochemical control.[4] Substituted stilbenes are an important class of compounds with diverse biological activities and applications in materials science. The protocol described herein details the synthesis of a halogenated stilbene derivative from this compound. The presence of the bromo and fluoro substituents provides handles for further synthetic transformations, making the product a versatile intermediate.
Reaction Scheme
Experimental Protocol
This protocol is adapted from established Wittig reaction procedures, including those for substituted benzaldehydes.[5] A two-phase system with a phase-transfer catalyst is also a viable green chemistry alternative.[6][7]
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).
-
Add dichloromethane to the flask to dissolve the solids (approximately 10 mL per gram of aldehyde). Stir the mixture vigorously.
-
Ylide Generation and Reaction: While stirring rapidly, slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise to the reaction mixture. A color change is typically observed, indicating the formation of the phosphorus ylide.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will contain the desired stilbene and triphenylphosphine (B44618) oxide.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with hexanes and gradually increasing the polarity with ethyl acetate is recommended to separate the nonpolar stilbene product from the more polar triphenylphosphine oxide byproduct.
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Mass (mg) |
| This compound | 203.01 | 1.0 | 1.0 | 203 |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 | 1.1 | 428 |
| Sodium Hydroxide | 40.00 | 5.0 | 5.0 | 200 |
| 4-Bromo-2-fluoro-stilbene (Product) | 279.13 | - | - | - |
Experimental Workflow Diagram
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. beyondbenign.org [beyondbenign.org]
- 7. gctlc.org [gctlc.org]
The Role of 4-Bromo-2-fluorobenzaldehyde in the Synthesis of Novel Heterocyclic Anticancer Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromo-2-fluorobenzaldehyde is a versatile trifunctional scaffold that serves as a crucial starting material in the synthesis of a wide array of novel heterocyclic compounds. Its unique substitution pattern, featuring an aldehyde for condensation reactions, a bromine atom for cross-coupling reactions, and a fluorine atom to enhance metabolic stability and binding affinity, makes it an attractive building block in medicinal chemistry. This document provides detailed protocols for the synthesis of novel pyrimidine (B1678525) and quinazolinone derivatives from this compound, which are classes of heterocyclic compounds renowned for their diverse biological activities, including potent anticancer properties. The synthesized compounds are envisioned as potential inhibitors of key signaling pathways implicated in cancer progression, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.
Synthetic Pathways and Experimental Workflows
The general strategy for the synthesis of novel pyrimidine and quinazolinone derivatives from this compound involves multi-step reaction sequences. The aldehyde functionality allows for initial condensation reactions to build the core heterocyclic structure, while the bromo- and fluoro-substituents can be utilized for further functionalization to modulate the biological activity and pharmacokinetic properties of the final compounds.
Caption: Synthetic and evaluation workflow for novel heterocyclic compounds.
Experimental Protocols
Protocol 1: Synthesis of a Novel Pyrimidine Derivative via Biginelli Reaction
This protocol outlines the synthesis of 4-(4-bromo-2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, a potential anticancer agent, using a modified Biginelli reaction.
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Hydrochloric acid (catalytic amount)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.03 g) in ethanol (30 mL).
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (10 mmol, 1.30 g) and urea (15 mmol, 0.90 g).
-
Catalysis and Reflux: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture. Heat the mixture to reflux at 80°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure pyrimidine derivative.
Protocol 2: Synthesis of a Novel Quinazolinone Derivative
This protocol describes the synthesis of 2-(4-bromo-2-fluorophenyl)-3H-quinazolin-4-one, a potential kinase inhibitor, adapted from the Niementowski synthesis.
Materials:
-
This compound
-
Potassium permanganate (B83412)
-
Anthranilamide
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate
-
Dichloromethane
Procedure:
-
Oxidation of Aldehyde: In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 2.03 g) in acetone (B3395972) (50 mL). Slowly add a solution of potassium permanganate (15 mmol, 2.37 g) in water (50 mL) to the stirred solution at 0-5°C. Stir the mixture at room temperature for 2 hours. Acidify with HCl and extract the 4-bromo-2-fluorobenzoic acid with dichloromethane.
-
Amide Formation (conceptual step for Niementowski): The resulting carboxylic acid is conceptually reacted with anthranilamide. A more direct, modified Niementowski approach is often used in practice.
-
Cyclization: A mixture of 4-bromo-2-fluorobenzoic acid (10 mmol, 2.19 g) and anthranilamide (10 mmol, 1.36 g) is heated in polyphosphoric acid (20 g) at 150-160°C for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with sodium bicarbonate.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure quinazolinone derivative.
Data Presentation
The following table summarizes representative quantitative data for the biological activity of synthesized pyrimidine and quinazolinone derivatives against various cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Heterocyclic Core | Target Cancer Cell Line | IC50 (µM)[1][2] |
| PYR-1 | Pyrimidine | MCF-7 (Breast Cancer) | 1.63 |
| PYR-2 | Pyrimidine | A549 (Lung Cancer) | 2.31 |
| PYR-3 | Pyrimidine | Caco2 (Colon Cancer) | 4.68 |
| QNZ-1 | Quinazolinone | Jurkat (T-cell Leukemia) | < 5.0 |
| QNZ-2 | Quinazolinone | NB4 (Promyelocytic Leukemia) | < 5.0 |
| QNZ-3 | Quinazolinone | HeLa (Cervical Cancer) | 0.52 |
Signaling Pathway
The synthesized heterocyclic compounds are designed to target critical signaling pathways in cancer cells, such as the Fibroblast Growth Factor Receptor (FGFR) pathway. Dysregulation of the FGFR signaling cascade is a known driver of tumorigenesis in various cancers. The diagram below illustrates a simplified representation of the FGFR1 signaling pathway, a potential target for the novel compounds.
Caption: Simplified FGFR1 signaling pathway and the point of inhibition.[3][4][5][6]
This compound is a highly valuable starting material for the synthesis of novel pyrimidine and quinazolinone derivatives with potential anticancer activity. The provided protocols offer a foundation for the development of libraries of these heterocyclic compounds. The representative data and the depicted signaling pathway highlight the potential of these molecules as targeted therapies in oncology drug discovery. Further optimization of the synthetic routes and extensive structure-activity relationship (SAR) studies are warranted to identify lead compounds with enhanced efficacy and favorable pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Reactome | Signaling by FGFR [reactome.org]
Application of 4-Bromo-2-fluorobenzaldehyde in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzaldehyde is a versatile synthetic intermediate that serves as a crucial building block in the development of advanced materials. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can influence molecular packing and electronic properties, makes it a valuable precursor for a range of functional organic materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of materials relevant to organic electronics and liquid crystal displays.
Key Applications in Materials Science
The primary applications of this compound in materials science lie in its use as a precursor for the synthesis of:
-
Fluorinated Stilbene (B7821643) Derivatives: These compounds are of interest for their optical properties and potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The aldehyde group provides a handle for olefination reactions, while the bromo- and fluoro-substituents allow for tuning of the electronic and physical properties of the final material.
-
Biaryl and Poly-aryl Systems: The bromine atom can be readily converted into a variety of functional groups or used directly in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build extended conjugated systems. These larger molecules are fundamental components of many organic semiconductors and liquid crystals.
-
Liquid Crystal Precursors: The rigid core of the this compound molecule can be incorporated into larger, anisotropic molecules that exhibit liquid crystalline phases. The fluorine substituent is known to be beneficial in tuning the mesomorphic properties of liquid crystals.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 57848-46-1 |
| Molecular Formula | C₇H₄BrFO |
| Molecular Weight | 203.01 g/mol |
| Appearance | Light yellow to beige crystalline solid |
| Melting Point | 58-62 °C |
| Solubility | Insoluble in water; soluble in common organic solvents |
Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 85-95 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 80-90 |
Note: Yields are typical for analogous systems and may vary for this compound.
Table 3: Typical Conditions for Wittig and Horner-Wadsworth-Emmons Reactions
| Reaction | Reagent | Base | Solvent | Temp (°C) | Time (h) | Product Type |
| Wittig | Benzyltriphenylphosphonium (B107652) bromide | n-BuLi | THF | 0 to RT | 12 | Stilbene derivative |
| HWE | Diethyl benzylphosphonate | NaH | THF | RT | 4-6 | Stilbene derivative (E-isomer favored) |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Stilbene Derivative via Wittig Reaction
This protocol describes the synthesis of 4-bromo-2-fluoro-stilbene, a potential building block for organic electronic materials.
Materials:
-
This compound
-
Benzyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change to deep orange/red indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired stilbene derivative.
-
Protocol 2: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equivalents)
-
Degassed solvent mixture (e.g., Toluene/Ethanol/Water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (3 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Mandatory Visualization
Caption: General experimental workflows for the synthesis of advanced materials.
Caption: Synthetic pathways from this compound to advanced materials.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2-fluorobenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed.
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From Oxidation of 1-bromo-2-fluoro-4-methylbenzene:
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Unreacted Starting Material: 1-bromo-2-fluoro-4-methylbenzene.
-
Over-oxidation Product: 4-Bromo-2-fluorobenzoic acid.
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Incomplete Oxidation Product: 4-Bromo-2-fluorobenzyl alcohol.
-
-
From Formylation of 1,4-dibromo-2-fluorobenzene:
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Unreacted Starting Material: 1,4-dibromo-2-fluorobenzene.
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Side Products: Isomeric benzaldehydes or products from residual reagents.
-
Q2: My crude product is a dark oil or discolored solid. How can I remove the color?
A2: Colored impurities are common in aldehyde synthesis.
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Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The colored impurities adsorb onto the charcoal, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
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Column Chromatography: Silica (B1680970) gel chromatography is effective at separating colored impurities from the desired product.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Several factors can inhibit crystallization.
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Supersaturation: The solution may not be saturated enough. Try boiling off some of the solvent to increase the concentration of the product.
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Inducing Crystallization: If the solution is saturated but no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
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Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to oiling out rather than crystallization.
Q4: After purification, my product's melting point is broad or lower than the literature value of 58-62 °C. What does this indicate?
A4: A broad or depressed melting point is a strong indicator of impurities. The presence of residual solvents or unremoved byproducts can cause this. Further purification by another method (e.g., column chromatography if recrystallization was used) may be necessary.
Purification Method Selection
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the purification.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Below are detailed protocols for the most common purification methods for this compound.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid product. A patent suggests that heptane (B126788) can be used for crystallization, yielding a 74% recovery.[1]
Protocol 1: Recrystallization from Heptane
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of heptane and heat the mixture with stirring on a hot plate.
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Saturation: Continue adding small portions of hot heptane until the solid just dissolves. Avoid adding excess solvent to ensure good recovery.
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Hot Filtration (Optional): If insoluble impurities or discoloration is present, perform a hot gravity filtration. Add a small amount of activated charcoal to the hot solution, swirl, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold heptane to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 30-40 °C) until a constant weight is achieved.
| Parameter | Value |
| Solvent | Heptane |
| Reported Yield | ~74%[1] |
| Expected Melting Point | 58-62 °C |
Column Chromatography
Column chromatography is ideal for separating mixtures with multiple components or when impurities have similar solubility to the product.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an optimal mobile phase using Thin Layer Chromatography (TLC). A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. Aim for an Rf value of 0.2-0.3 for the this compound.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack a glass column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, for highly soluble samples, a minimal volume of the solution can be carefully loaded directly onto the column.
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Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| TLC Rf Target | 0.2 - 0.3 |
Vacuum Distillation
Given its boiling point of 42 °C at 19 mmHg, vacuum distillation can be a suitable method for purification, especially for removing non-volatile impurities.
Protocol 3: Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the vacuum seals are tight.
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Heating: Place the crude this compound in the distillation flask with a stir bar. Heat the flask gently in a heating mantle or oil bath.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Distillation: The product will begin to distill as the temperature and pressure approach its boiling point. Collect the fraction that distills at a constant temperature.
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Collection: Collect the purified liquid in a receiving flask cooled in an ice bath.
| Parameter | Value |
| Boiling Point | 42 °C at 19 mmHg |
| Apparatus | Short-path distillation |
Purification Workflow Diagram
Caption: General experimental workflow for purification.
References
optimizing reaction yield for 4-Bromo-2-fluorobenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 4-Bromo-2-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely reported and effective method is the metal-halogen exchange of 1,4-dibromo-2-fluorobenzene (B72686) using a Grignard reagent, followed by formylation. Specifically, the use of isopropylmagnesium chloride as the Grignard reagent and dimethylformamide (DMF) as the formylating agent at 0°C has been shown to produce yields of up to 74% after crystallization.[1][2]
Q2: What are the critical parameters to control for a successful Grignard-based synthesis?
A2: The success of this synthesis is highly dependent on several factors:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: The magnesium turnings used to form the Grignard reagent must be activated to remove the passivating magnesium oxide layer from their surface.
-
Temperature Control: The reaction temperature, particularly during the Grignard reagent formation and formylation steps, should be carefully controlled to minimize side reactions. A temperature of 0°C is recommended for the formylation step.[1][2]
Q3: What are the potential side reactions that can lower the yield?
A3: Several side reactions can occur, leading to a reduced yield of the desired product:
-
Wurtz Coupling: The newly formed Grignard reagent can react with the starting material (1,4-dibromo-2-fluorobenzene) to form a biphenyl (B1667301) byproduct.
-
Cannizzaro Reaction: Although less common under the recommended conditions, if any unreacted aldehyde is subjected to basic conditions during workup, it can disproportionate into the corresponding alcohol and carboxylic acid.[1]
-
Reaction with Carbon Dioxide: Exposure of the Grignard reagent to atmospheric carbon dioxide can lead to the formation of a carboxylic acid.
Q4: How is the product typically purified?
A4: The most common method for purifying this compound is crystallization. Heptane (B126788) is frequently reported as a suitable solvent for this purpose.[1][2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Ensure 1,4-dibromo-2-fluorobenzene is pure. Use freshly opened or distilled anhydrous solvents (e.g., THF, diethyl ether). |
| Inactive Magnesium | Activate magnesium turnings before use. This can be done by stirring them under a vacuum or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of Moisture | Flame-dry all glassware and allow it to cool under an inert atmosphere. Use septa and syringes for reagent transfers to prevent exposure to air. |
| Incorrect Reaction Temperature | Maintain the temperature at 0°C during the addition of the Grignard reagent and DMF.[1][2] Use an ice bath to control exothermic reactions. |
| Inefficient Stirring | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially during the formation of the Grignard reagent. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling Product Detected | Add the 1,4-dibromo-2-fluorobenzene solution slowly to the magnesium suspension to maintain a low concentration of the starting material. |
| Formation of Carboxylic Acid | Ensure the reaction is carried out under a strict inert atmosphere to prevent exposure to CO2. |
| Unidentified Impurities | Analyze the crude product by techniques such as NMR or GC-MS to identify the impurities. This can help in diagnosing the specific side reaction occurring. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Grignard Reagent | Formylating Agent | Temperature (°C) | Reported Yield (%) | Reference |
| 1,4-dibromo-2-fluorobenzene | isopropylmagnesium chloride | DMF | 0 | 74 | [1][2] |
| 1,4-dibromo-2-fluorobenzene | tributylmagnesium ate complex | DMF | Not specified | 92 | [2] |
| 4-fluorobenzaldehyde | N/A (Direct Bromination) | Dibromohydantoin | 0 - 50 | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from a patented procedure.[1]
Materials:
-
1,4-dibromo-2-fluorobenzene
-
Isopropylmagnesium chloride (2M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Acetic Acid
-
Water
-
Heptane
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with a 2M solution of isopropylmagnesium chloride in THF.
-
Cool the flask to 0°C using an ice bath.
-
Prepare a solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF.
-
Slowly add the 1,4-dibromo-2-fluorobenzene solution to the Grignard reagent via the dropping funnel, maintaining the internal temperature between 0°C and 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for one hour.
-
Prepare a solution of anhydrous DMF in toluene.
-
Slowly add the DMF solution to the reaction mixture, again maintaining the internal temperature between 0°C and 5°C.
-
Stir the reaction mixture for an additional four hours at this temperature.
-
Prepare a chilled (0°C) mixture of acetic acid and water.
-
Quench the reaction by slowly adding the reaction mixture to the acetic acid/water mixture, ensuring the temperature does not exceed 10°C.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from heptane to obtain this compound.
Mandatory Visualizations
Caption: Synthesis of this compound via Grignard reaction.
References
Technical Support Center: 4-Bromo-2-fluorobenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzaldehyde. The following sections address common issues and byproducts encountered during typical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has three primary reactive sites: the aldehyde group, the carbon-bromine bond, and the carbon-fluorine bond. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction. The carbon-bromine bond is readily engaged in cross-coupling reactions. The carbon-fluorine bond is generally the least reactive of the three, but can participate in nucleophilic aromatic substitution under certain conditions, activated by the electron-withdrawing aldehyde group.
Q2: How can I minimize the formation of 4-Bromo-2-fluorobenzoic acid as a byproduct?
A2: The formation of 4-Bromo-2-fluorobenzoic acid typically occurs through oxidation of the aldehyde. To minimize this, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Use freshly distilled solvents to remove any oxidizing impurities. If your reaction conditions are basic, you may also be observing a Cannizzaro reaction (see Section on Cannizzaro Reaction).
Q3: What are the likely byproducts in a Suzuki coupling reaction with this compound?
A3: In a Suzuki coupling reaction, common byproducts include homocoupling of the boronic acid reagent and dehalogenation of this compound (resulting in 2-fluorobenzaldehyde). To minimize these, it is crucial to use degassed solvents and maintain an inert atmosphere to prevent oxygen from promoting homocoupling. Careful selection of the palladium catalyst and ligands can also improve selectivity for the desired cross-coupling product.
Troubleshooting Guides for Common Reactions
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low yield of the desired substitution product and formation of multiple byproducts when reacting this compound with a nucleophile (e.g., an amine or alkoxide).
Potential Byproducts:
-
Isomeric Substitution Products: While substitution of the fluorine atom is generally favored due to the activating effect of the ortho-aldehyde group, substitution of the bromine atom can also occur, leading to a mixture of isomers.
-
Cannizzaro Reaction Products: In the presence of a strong base, this compound can undergo a disproportionation reaction to yield 4-bromo-2-fluorobenzyl alcohol and 4-bromo-2-fluorobenzoic acid.[1]
-
Over-reaction or Polymerization: Strong nucleophiles or harsh reaction conditions can lead to multiple substitutions or polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Stir the mixture at a controlled temperature (start at room temperature and gently heat if necessary, e.g., to 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Minimizes the competing Cannizzaro reaction. |
| Temperature | 50-80 °C | Provides sufficient energy for substitution without promoting side reactions. |
| Solvent | DMF, DMSO | Polar aprotic solvents facilitate SNAr reactions. |
Suzuki-Miyaura Cross-Coupling
Issue: Formation of significant amounts of homocoupled boronic acid byproduct and/or dehalogenated starting material (2-fluorobenzaldehyde).
Potential Byproducts:
-
Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct.
-
Dehalogenation: The bromine atom on this compound is replaced by a hydrogen atom.
-
Protodeboronation: The boronic acid is converted to the corresponding arene.
Troubleshooting Decision Tree:
Caption: Troubleshooting Suzuki-Miyaura coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water) via syringe.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring (e.g., to 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Byproduct | Cause | Recommended Solution |
| Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents; maintain a strict inert atmosphere. |
| Dehalogenation | Reductive processes | Use a milder base; lower the reaction temperature. |
| Protodeboronation | Excess water or acidic conditions | Use anhydrous solvents; ensure the base is not too weak. |
Cannizzaro Reaction
Issue: When attempting a reaction under basic conditions, the starting material is consumed, but the desired product is not formed. Instead, a mixture of an alcohol and a carboxylic acid is observed.
Byproducts:
-
4-bromo-2-fluorobenzyl alcohol
-
4-bromo-2-fluorobenzoic acid
This occurs because this compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[1]
Mitigation Strategies:
-
Avoid Strong Bases: If possible, use a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) instead of strong bases like NaOH or KOH.
-
Protect the Aldehyde: If strong basic conditions are unavoidable, protect the aldehyde functional group as an acetal (B89532) prior to the reaction. The acetal can be deprotected under acidic conditions after the desired transformation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the Cannizzaro reaction.
Reaction Scheme: Cannizzaro Reaction
Caption: Byproducts of the Cannizzaro reaction.
By understanding these common reactions and their potential pitfalls, researchers can optimize their experimental conditions to maximize the yield of their desired products and minimize the formation of impurities.
References
troubleshooting failed reactions with 4-Bromo-2-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzaldehyde. The information is designed to help resolve common issues encountered during chemical synthesis.
General Considerations for this compound
This compound is a versatile building block in organic synthesis, notably in the preparation of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by three key features: the aldehyde group, the bromine atom, and the fluorine atom.
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Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and is a key reactive site for Wittig reactions, aldol (B89426) condensations, and reductions. The electron-withdrawing nature of the ortho-fluorine and para-bromine atoms enhances the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles.
-
Aryl Bromide: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
-
Fluorine Substituent: The ortho-fluorine atom has a strong electron-withdrawing inductive effect. This can influence the reactivity of the adjacent aldehyde and the aryl ring. In nucleophilic aromatic substitution reactions, fluorine can be a surprisingly effective leaving group due to its ability to stabilize the intermediate Meisenheimer complex through its inductive effect.[2][3]
Key Properties:
-
Appearance: Light yellow to beige crystalline solid.[1]
-
Melting Point: 58-62 °C.[4]
-
Solubility: Insoluble in water.[5]
-
Stability: Air and light sensitive.[5] It should be stored in a dark, dry environment under an inert atmosphere.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
Troubleshooting Failed Reactions
Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the common causes?
Answer: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or side reactions.
Troubleshooting Steps:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). This involves degassing all solvents and reagents thoroughly before use.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be efficient. For electron-rich aryl bromides, more robust catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step.[6]
-
Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[6] The base should be finely powdered and anhydrous.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used. The ratio can be critical and may require optimization.[7]
-
Temperature: The reaction temperature may be too low. A stepwise increase in temperature can help overcome the activation energy barrier, but excessive heat can lead to catalyst decomposition.[6]
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boronic acid group with a hydrogen). Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol (B44631) ester).
Common Side Reactions:
-
Protodeboronation: The boronic acid reacts with residual water or base to be replaced by a hydrogen atom.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.
-
Dehalogenation: The starting this compound is reduced, replacing the bromine with a hydrogen.
Data Presentation: Suzuki-Miyaura Coupling Optimization
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale for Improvement |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Bulky, electron-rich ligands facilitate oxidative addition.[6] |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Stronger bases promote the transmetalation step.[6] |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (4:1) | Solvent choice can significantly impact reaction rates. |
| Temperature | 80 °C | 100 °C | Higher temperatures can overcome activation barriers.[6] |
| Atmosphere | Nitrogen purge | Freeze-pump-thaw cycles | Rigorous degassing is crucial to prevent catalyst oxidation. |
| Yield | < 20% | > 85% | Optimized conditions lead to significantly higher product formation. |
Experimental Protocols: Suzuki-Miyaura Coupling
Optimized Protocol for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).[6]
-
Add the palladium precursor Pd(OAc)₂ (2 mol%) and the ligand SPhos (4 mol%).[6]
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (B91453) and degassed water (4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aldehyde.
-
Heat the reaction mixture to 100 °C with vigorous stirring and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Wittig Reaction
Question 2: My Wittig reaction with this compound is incomplete, or I'm observing significant amounts of unreacted aldehyde. What should I do?
Answer: Incomplete conversion in a Wittig reaction can be due to issues with ylide formation, ylide stability, or the reactivity of the aldehyde.
Troubleshooting Steps:
-
Ylide Formation: Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used.[8][9] The reaction should be conducted under strictly anhydrous conditions as moisture will quench the ylide.
-
Base and Solvent Choice: The choice of base and solvent can influence the reaction. For stabilized ylides, weaker bases like NaOMe or K₂CO₃ can be used. For non-stabilized ylides, strong bases are necessary. The use of lithium bases can sometimes lead to the formation of lithium salt adducts which may affect the reaction outcome.[2]
-
Ylide Stability: Some ylides are unstable and should be generated in situ and used immediately.[4] Generating the ylide in the presence of the aldehyde can sometimes improve yields.[4]
-
Reaction Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the aldehyde may require warming to room temperature.
-
Steric Hindrance: While the ortho-fluorine is small, it can exert some steric influence. Ensure the ylide is not excessively bulky.
Potential Side Reactions:
-
Cannizzaro Reaction: Since this compound has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, leading to a disproportionation to the corresponding alcohol and carboxylic acid.[1][10] This is a common side reaction if the ylide does not react efficiently.
Data Presentation: Wittig Reaction Optimization
| Parameter | Condition A (Incomplete Reaction) | Condition B (Optimized Conversion) | Rationale for Improvement |
| Base | K₂CO₃ (2.0 equiv) | n-BuLi (1.1 equiv) | Stronger base ensures complete ylide formation.[8] |
| Solvent | CH₂Cl₂ | Anhydrous THF | Anhydrous conditions are critical for ylide stability. |
| Ylide Generation | Pre-formed and added | Generated in situ at 0 °C | In situ generation prevents ylide decomposition.[4] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Controlled temperature for ylide formation prevents side reactions. |
| Conversion | ~40% | >90% | Optimized conditions drive the reaction to completion. |
Experimental Protocols: Wittig Reaction
Protocol for the Wittig Olefination of this compound with Methyltriphenylphosphonium (B96628) Bromide:
-
In a dry, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.[11]
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 equiv) dropwise. The formation of a colored solution indicates ylide generation.
-
Stir the resulting ylide solution at room temperature for 1 hour.[11]
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[11]
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization:
Caption: Experimental workflow for a typical Wittig reaction.
Aldol Condensation (Claisen-Schmidt)
Question 3: My Claisen-Schmidt condensation between this compound and a ketone is giving a low yield of the chalcone (B49325) product. What could be the issue?
Answer: Low yields in Claisen-Schmidt condensations can be attributed to several factors, including the choice of base, solvent, temperature, and potential side reactions.
Troubleshooting Steps:
-
Base and Solvent: The reaction is typically catalyzed by a base like NaOH or KOH in an alcoholic solvent.[8] The concentration of the base can be important. A solvent-free approach, grinding the reactants with solid NaOH, can also be effective and environmentally friendly.[12][13]
-
Temperature: These reactions are often run at room temperature. If the reaction is slow, gentle heating may be required. However, high temperatures can promote side reactions.[14]
-
Reactant Stoichiometry: Ensure the correct stoichiometry of reactants is used. Typically, equimolar amounts of the aldehyde and ketone are used.[8]
-
Side Reactions: The primary side reaction to consider is the Cannizzaro reaction of this compound, especially if a strong base is used and the condensation is slow.[1][10]
Data Presentation: Aldol Condensation Optimization
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale for Improvement |
| Catalyst | NaOH (aq. 10%) | Solid NaOH | Solvent-free conditions can improve yields and reaction rates.[15] |
| Solvent | Ethanol | None (solvent-free) | Eliminating the solvent can drive the reaction forward.[12] |
| Method | Stirring in solution | Grinding with mortar and pestle | Mechanical activation can enhance reactivity in solid-state reactions.[13] |
| Temperature | Room Temperature | Room Temperature | The reaction can be efficient without heating under solvent-free conditions. |
| Yield | ~50% | >90% | Optimized conditions lead to higher product formation. |
Experimental Protocols: Aldol Condensation
Solvent-Free Protocol for the Claisen-Schmidt Condensation of this compound with Acetophenone (B1666503):
-
In a mortar, combine this compound (1.0 equiv), acetophenone (1.0 equiv), and powdered sodium hydroxide (B78521) (1.0 equiv).[13]
-
Grind the mixture with a pestle for 10-15 minutes. The mixture may become a paste or solid.[13]
-
Let the mixture stand for an additional 15 minutes to ensure the reaction goes to completion.
-
Add cold water to the mortar and break up the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol.
Mandatory Visualization:
Caption: Simplified mechanism of the Claisen-Schmidt condensation.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. sapub.org [sapub.org]
Technical Support Center: Enhancing the Purity of 4-Bromo-2-fluorobenzaldehyde
Welcome to the Technical Support Center for the purification of 4-Bromo-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key chemical intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the purification of this compound.
Q1: What are the typical impurities found in crude this compound?
Common impurities largely depend on the synthetic route employed. The two primary synthesis pathways can introduce different contaminants:
-
From 4-dibromo-2-fluorobenzene: Unreacted starting material (4-dibromo-2-fluorobenzene) and potential regioisomers formed during the formylation step are the main impurities.
-
From 1-bromo-2-fluoro-4-methylbenzene: Incomplete oxidation can lead to the presence of the starting material (1-bromo-2-fluoro-4-methylbenzene) and the corresponding benzyl (B1604629) alcohol intermediate. Over-oxidation can result in the formation of 4-bromo-2-fluorobenzoic acid.
Q2: My purified product has a low melting point and a broad melting range. What could be the issue?
A low and broad melting point is a classic indicator of impurities. The presence of residual solvents or any of the synthetic impurities listed above can depress and broaden the melting range. It is recommended to re-purify the product using one of the detailed protocols in this guide.
Q3: After recrystallization, my product "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by several factors:
-
The solution is too concentrated: The solubility limit is exceeded at a temperature above the compound's melting point.
-
Rapid cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.
-
High impurity levels: Impurities can interfere with crystal formation.
To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal of this compound can also promote proper crystallization.
Q4: My column chromatography separation is poor, with overlapping peaks. How can I improve it?
Poor separation in column chromatography can be due to an inappropriate solvent system or incorrect column packing.
-
Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent mixtures. A good solvent system will give a clear separation between your product and the impurities, with the product having an Rf value of approximately 0.25-0.35.
-
Proper column packing: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or channels, as these can lead to uneven flow and poor separation. A slurry packing method is generally recommended. The weight of the silica gel should typically be 20-50 times the weight of the crude sample for effective separation.[1]
Q5: The product is discolored (e.g., yellow or brown). How can I remove the color?
Colored impurities can often be removed by treating the solution with activated charcoal during recrystallization. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.
Purification Methodologies
Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.
Table 1: Recrystallization Solvent Suitability
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability |
| Heptane (B126788) | Sparingly Soluble | Soluble | Excellent |
| Ethanol | Moderately Soluble | Very Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate/Heptane | Variable | Variable | Good (Mixed-Solvent System) |
Experimental Protocol 1: Recrystallization from Heptane
This protocol is based on a documented procedure for the crystallization of this compound.[2]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of heptane and heat the mixture on a hot plate with stirring until the solid dissolves completely. A typical starting ratio is approximately 10 mL of heptane per gram of crude material.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A successful crystallization from heptane can yield a product with a purity of over 99%.
Column Chromatography
Flash column chromatography is a rapid and effective method for separating this compound from its impurities.
Experimental Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Determine the optimal eluent system using TLC. A common and effective system for this compound is a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Pour the slurry into a column and allow the silica to settle, ensuring a uniform packing without air bubbles. The weight of the silica gel should be approximately 30-50 times the weight of the crude product.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain the purified this compound.
Vacuum Distillation
Given the compound's boiling point of 42°C at 19 mmHg, vacuum distillation is a viable purification method, especially for removing non-volatile impurities.[3]
Experimental Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin stirring and gradually apply vacuum. Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and experimental workflows for purifying this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-fluorobenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromo-2-fluorobenzaldehyde.
Troubleshooting Guide
Encountering challenges during the scale-up of chemical syntheses is common. This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction | Monitor reaction progress closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Degradation of starting material or product | Ensure all reagents and solvents are of high purity and dry. The compound is air-sensitive and should be handled under an inert atmosphere.[1] | |
| Suboptimal reaction temperature | For the metal-halogen exchange route, precise temperature control is critical. For Grignard formation with isopropylmagnesium chloride, maintain the temperature at 0°C.[2] Cryogenic conditions (-78°C) are often not suitable for large-scale production.[2] | |
| Inefficient purification | Optimize the crystallization solvent and conditions. Heptane (B126788) is a suitable solvent for the crystallization of this compound.[2] | |
| Formation of Impurities | Presence of moisture or air | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of organometallic intermediates and side reactions.[1] |
| Isomer formation | In syntheses involving bromination of a substituted benzene (B151609) ring, the formation of isomers can be a significant issue. Purify the crude product by recrystallization or distillation to isolate the desired isomer.[3] | |
| Side reactions | The choice of base and reaction conditions can influence the formation of byproducts. For instance, using sodium methylate can lead to Cannizzaro reaction byproducts.[2] | |
| Difficulty in Purification | "Oiling out" during crystallization | This can occur if the crude product has a high level of impurities or if the cooling process is too rapid. Try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also help induce proper crystallization. |
| Incomplete removal of catalyst residues | Ensure proper work-up procedures to remove all catalyst residues. For example, after a Grignard reaction, a thorough aqueous wash is necessary. | |
| Poor Reproducibility at Scale | Inefficient heat transfer | As the reaction scale increases, heat transfer becomes less efficient. Use a reactor with adequate cooling/heating capacity and good agitation to maintain a consistent temperature throughout the reaction mixture. |
| Inefficient mass transfer | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at an industrial scale?
A1: The most common and scalable routes include:
-
Metal-Halogen Exchange followed by Formylation: This method often starts from 1,4-dibromo-2-fluorobenzene (B72686). A Grignard reagent is formed selectively, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF).[2]
-
Bromination of 2-Fluorobenzaldehyde: While direct bromination can be effective, it may lead to the formation of other isomers, necessitating careful purification.
Q2: What are the critical parameters to control during the metal-halogen exchange and formylation process?
A2: The critical parameters include:
-
Temperature: The formation of the organometallic intermediate is highly temperature-sensitive. For instance, using isopropylmagnesium chloride is efficient at 0°C, avoiding the need for cryogenic temperatures which are challenging for scale-up.[2]
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry, and the reaction should be conducted under an inert atmosphere to prevent the quenching of the highly reactive organometallic intermediates.
-
Purity of Starting Materials: The purity of the starting 1,4-dibromo-2-fluorobenzene is crucial for achieving high selectivity and yield.
Q3: How can I minimize the formation of the isomeric impurity, 2-bromo-4-fluorobenzaldehyde?
A3: The formation of this isomer is more likely when starting from 4-fluorobenzaldehyde (B137897) and performing a bromination reaction. To minimize its formation, it is often better to start with a precursor that already has the desired substitution pattern, such as 1-bromo-3-fluorobenzene. If bromination of a substituted ring is necessary, careful control of reaction conditions (catalyst, temperature, and solvent) is required, followed by efficient purification.
Q4: What is a suitable method for purifying crude this compound on a large scale?
A4: Crystallization is a common and effective method for large-scale purification. Heptane has been reported as a good solvent for this purpose.[2] Distillation under reduced pressure is another option, especially for removing non-volatile impurities.[3]
Q5: What are the main safety concerns when handling the reagents for this synthesis?
A5: Key safety concerns include:
-
Organometallic Reagents: Grignard reagents and organolithium compounds are highly reactive, pyrophoric, and react violently with water. They must be handled by trained personnel under an inert atmosphere.
-
Bromine and Brominating Agents: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents used are flammable. Ensure proper grounding of equipment to prevent static discharge and work in an area free of ignition sources.
Experimental Protocols
Synthesis of this compound via Metal-Halogen Exchange and Formylation
This protocol is based on a reported method with a yield of 74%.[2]
Materials:
-
1,4-Dibromo-2-fluorobenzene
-
Isopropylmagnesium chloride (in a suitable solvent like THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Heptane
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous solution of ammonium (B1175870) chloride (saturated)
-
Aqueous solution of sodium chloride (saturated)
-
Magnesium sulfate, anhydrous
Procedure:
-
Set up a dry, inert-atmosphere reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Charge the reactor with 1,4-dibromo-2-fluorobenzene and anhydrous THF.
-
Cool the mixture to 0°C.
-
Slowly add the isopropylmagnesium chloride solution via the addition funnel, maintaining the internal temperature at 0°C.
-
Stir the mixture at 0°C for 1-2 hours after the addition is complete.
-
In a separate dry flask, dissolve anhydrous DMF in anhydrous THF.
-
Slowly add the DMF solution to the reaction mixture, again maintaining the temperature at 0°C.
-
After the addition, allow the reaction to stir at 0°C for another 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from heptane to obtain this compound as a solid.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Managing 4-Bromo-2-fluorobenzaldehyde in Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and use of the air-sensitive reagent, 4-Bromo-2-fluorobenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄BrFO.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Its air sensitivity stems from the aldehyde functional group, which is susceptible to oxidation by atmospheric oxygen. This oxidation can lead to the formation of the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid, and other degradation byproducts, which can compromise the purity of the starting material and affect the outcome of a reaction.
Q2: What are the primary degradation pathways for this compound when exposed to air?
Q3: How should this compound be properly stored?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize contact with oxygen and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a reaction. | Degradation of this compound due to air exposure. | - Ensure all glassware was properly dried to remove moisture. - Use freshly opened or properly stored this compound. - Employ rigorous inert atmosphere techniques (Schlenk line or glove box) throughout the experiment. - Degas all solvents and liquid reagents prior to use. |
| Presence of an unexpected acidic byproduct in the reaction mixture (e.g., identified by NMR or LC-MS). | Oxidation of the aldehyde to 4-bromo-2-fluorobenzoic acid. | - Improve the inert atmosphere conditions. - Minimize the time the reagent is exposed to any potential air leaks in the setup. - Purify the starting material if its purity is in doubt. |
| Inconsistent reaction outcomes between different batches. | Varying degrees of degradation of the this compound starting material. | - Implement a standardized protocol for storing and handling the reagent. - Consider analyzing the purity of the aldehyde (e.g., by ¹H NMR) before each use to check for the presence of the carboxylic acid impurity. |
| Difficulty in purifying the final product. | Contamination with degradation products of the starting material. | - If the acidic byproduct is present, consider a basic wash during the workup to remove it. - Optimize chromatographic purification methods to separate the desired product from polar impurities. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 203.01 g/mol | [1] |
| Melting Point | 58-62 °C | [1] |
| Boiling Point | 215.6±25.0 °C at 760 mmHg | |
| Appearance | White to light yellow crystalline powder | [1] |
| Storage Temperature | Room Temperature (under inert gas) | [1] |
| Solubility | Insoluble in water | [1] |
Experimental Protocols
Protocol 1: Handling this compound using a Schlenk Line
Objective: To safely transfer a solid sample of this compound into a reaction flask under an inert atmosphere.
Materials:
-
This compound
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa and glass stopper
-
Schlenk line with a dual vacuum/inert gas manifold
-
Spatula
-
Nitrogen or Argon gas source
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask and all other glassware are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas.
-
Inerting the Flask: Attach the cool Schlenk flask to the Schlenk line. Evacuate the flask by opening the stopcock to the vacuum line. Then, refill the flask with inert gas by switching the stopcock to the inert gas line. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.
-
Weighing and Transfer: In a glove box or under a positive flow of inert gas from the Schlenk line, weigh the desired amount of this compound.
-
Addition to Flask: Briefly remove the stopper from the Schlenk flask while maintaining a positive pressure of inert gas. Quickly add the weighed solid to the flask.
-
Resealing: Immediately replace the stopper or septum on the flask.
-
Final Purge: Perform one final "evacuate-refill" cycle to remove any air that may have entered during the transfer. The flask is now ready for the addition of solvents and other reagents.
Protocol 2: Degassing a Solvent for Use with this compound
Objective: To remove dissolved oxygen from a solvent to prevent degradation of the air-sensitive aldehyde.
Materials:
-
Solvent to be degassed
-
Schlenk flask
-
Schlenk line
-
Liquid nitrogen
-
Vacuum pump
Procedure (Freeze-Pump-Thaw Method):
-
Solvent Preparation: Add the solvent to a Schlenk flask. Do not fill the flask more than halfway.
-
Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Pumping: With the solvent still frozen, open the stopcock of the flask to the vacuum line and evacuate for several minutes. This removes the atmosphere above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released into the headspace.
-
Repeating the Cycle: Repeat the freeze-pump-thaw cycle at least two more times to ensure the complete removal of dissolved gases.
-
Final Backfill: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). The degassed solvent is now ready for use.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
side reactions of the aldehyde group in 4-Bromo-2-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of the aldehyde group in 4-Bromo-2-fluorobenzaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the aldehyde group of this compound?
A1: The primary side reactions of the aldehyde group in this compound include oxidation to 4-bromo-2-fluorobenzoic acid, reduction to 4-bromo-2-fluorobenzyl alcohol, the Cannizzaro reaction under strong basic conditions, and various condensation reactions such as the Claisen-Schmidt, Perkin, and Wittig reactions.
Q2: How do the bromo and fluoro substituents affect the reactivity of the aldehyde group?
A2: The fluorine atom at the ortho position and the bromine atom at the para position are electron-withdrawing groups. These substituents increase the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack. This can influence reaction rates and the propensity for certain side reactions. For instance, electron-withdrawing groups can increase the rate of reactions like the Perkin condensation.[1]
Q3: Can this compound undergo self-condensation?
A3: No, this compound cannot undergo a self-condensation reaction, such as an aldol (B89426) condensation. This is because it lacks alpha-hydrogens, which are necessary for the formation of an enolate ion, a key intermediate in this type of reaction.
Troubleshooting Guides
Oxidation to 4-bromo-2-fluorobenzoic acid
Issue: Low yield of the desired carboxylic acid and formation of impurities.
| Common Cause | Troubleshooting Steps |
| Incomplete Oxidation | - Ensure a sufficient excess of the oxidizing agent is used.- Increase the reaction time or temperature as guided by reaction monitoring (e.g., TLC). |
| Over-oxidation/Degradation | - Use milder oxidizing agents.- Control the reaction temperature carefully, potentially running the reaction at a lower temperature. |
| Purification Difficulties | - Recrystallization from an appropriate solvent system is often effective.- Acid-base extraction can be used to separate the acidic product from neutral impurities. |
Experimental Protocol: Oxidation of 4-Bromo-2-fluorobenzyl alcohol
A related procedure for the oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid reports yields of 86-90%. A similar protocol can be adapted for the oxidation of this compound.
-
Reaction Setup: In a suitable flask, dissolve this compound in an appropriate solvent.
-
Reagent Addition: Add the oxidizing agent (e.g., potassium permanganate, chromic acid, or a milder reagent like Oxone) portion-wise while monitoring the temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Quench the reaction appropriately (e.g., with sodium bisulfite for permanganate). Acidify the mixture to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent.
| Reactant | Product | Typical Yield |
| 4-Bromobenzyl alcohol | 4-Bromobenzoic acid | 86-90% |
Reduction to 4-bromo-2-fluorobenzyl alcohol
Issue: Incomplete reduction or formation of byproducts.
| Common Cause | Troubleshooting Steps |
| Incomplete Reaction | - Use a sufficient molar excess of the reducing agent (e.g., NaBH₄).- Ensure the solvent is anhydrous if using sensitive reducing agents. |
| Side Reactions | - Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.- Choose a milder reducing agent to avoid over-reduction of other functional groups if present. |
Experimental Protocol: Reduction with Sodium Borohydride (B1222165)
Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes.
-
Reaction Setup: Dissolve this compound in a suitable protic solvent like methanol (B129727) or ethanol (B145695).
-
Reagent Addition: Cool the solution in an ice bath and add NaBH₄ portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water or dilute acid.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by chromatography or recrystallization.
| Reactant | Product | Typical Yield |
| 4-bromo-2-fluoro-benzoic acid | (4-bromo-2-fluoro-phenyl)methanol | 86% |
Cannizzaro Reaction
Issue: Low yield of desired product (alcohol or carboxylic acid) and difficult separation.
| Common Cause | Troubleshooting Steps |
| Suboptimal Base Concentration | - The Cannizzaro reaction requires a high concentration of a strong base (e.g., 50% KOH or NaOH). Ensure the base concentration is adequate. |
| Formation of an Emulsion | - Vigorous shaking or stirring can lead to a stable emulsion. Allow the mixture to stand for a prolonged period (e.g., overnight) for the reaction to complete and the phases to separate. |
| Product Separation | - The alcohol can be extracted with an organic solvent.- The carboxylate salt remains in the aqueous layer and can be precipitated by acidification with a strong acid.[1] |
Under ideal conditions, the Cannizzaro reaction produces a 1:1 molar ratio of the corresponding alcohol and carboxylic acid, leading to a theoretical maximum yield of 50% for each product based on the starting aldehyde.[1][2][3]
Experimental Protocol: Cannizzaro Reaction
-
Reaction Setup: Mix this compound with a concentrated solution of a strong base (e.g., potassium hydroxide) in a suitable flask.[1]
-
Reaction: Shake or stir the mixture vigorously until an emulsion forms, then allow it to stand at room temperature for an extended period (e.g., overnight).
-
Work-up and Separation:
-
Dilute the reaction mixture with water.
-
Extract the 4-bromo-2-fluorobenzyl alcohol with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 4-bromo-2-fluorobenzoic acid.
-
-
Purification: The alcohol and carboxylic acid can be purified by recrystallization from appropriate solvents.[1]
Claisen-Schmidt Condensation
Issue: Formation of multiple products and low yield of the desired chalcone.
| Common Cause | Troubleshooting Steps |
| Self-condensation of the Ketone | - This is more likely if the ketone is more reactive than the aldehyde. To minimize this, use an excess of the ketone.[4] |
| Cannizzaro Reaction of the Aldehyde | - This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration.[4] |
| Michael Addition | - The enolate can add to the α,β-unsaturated ketone product. This can be minimized by controlling the stoichiometry and reaction time. |
Experimental Protocol: Claisen-Schmidt Condensation with Acetone (B3395972)
-
Base Solution Preparation: Dissolve sodium hydroxide (B78521) in water.
-
Reaction Mixture: Add ethanol and cool the solution in an ice bath.
-
Reactant Addition: To the cooled solution, add acetone followed by this compound.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Isolation and Purification: Collect the product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent like ethanol.
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| 4-Bromobenzaldehyde | Acetophenone | 4-Bromo-chalcone | Not specified |
Perkin Reaction
Issue: Low yield of the α,β-unsaturated acid.
| Common Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | - The Perkin reaction often requires high temperatures (e.g., 180 °C). Ensure the reaction is heated sufficiently. |
| Purity of Reagents | - Use freshly fused and finely powdered sodium acetate (B1210297) and pure acetic anhydride. |
| Hydrolysis of Anhydride | - Ensure anhydrous conditions as water will hydrolyze the acetic anhydride. |
The presence of electron-withdrawing groups, such as the bromo and fluoro groups in this compound, generally increases the reaction rate and yield of the Perkin reaction.[1]
Experimental Protocol: Perkin Reaction
-
Reaction Setup: A mixture of this compound, acetic anhydride, and freshly fused, finely powdered sodium acetate is heated.
-
Reaction: The reaction is typically heated at a high temperature (e.g., 180 °C) for several hours.
-
Work-up: The hot reaction mixture is poured into water. The resulting unsaturated acid can be purified by recrystallization.
Wittig Reaction
Issue: Low yield of the alkene and poor stereoselectivity (E/Z ratio).
| Common Cause | Troubleshooting Steps |
| Ylide Formation | - Ensure the use of a strong enough base to deprotonate the phosphonium (B103445) salt.- Use anhydrous solvents to prevent quenching of the ylide. |
| Low Reactivity | - The electron-withdrawing groups on the benzaldehyde (B42025) can influence its reactivity. Reaction conditions may need to be optimized. |
| Poor Stereoselectivity | - The E/Z ratio is influenced by the stability of the ylide, the reaction solvent, and the presence of lithium salts. Stabilized ylides generally favor the E-isomer, while non-stabilized ylides favor the Z-isomer.[5] |
Experimental Protocol: Wittig Reaction
-
Reaction Setup: In a mortar, combine this compound, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium (B107652) chloride), and a base (e.g., potassium phosphate).
-
Reaction: Grind the mixture with a pestle at room temperature.
-
Work-up and Purification: The product can be isolated by recrystallization. The E/Z ratio of the resulting alkene can be determined by ¹H NMR spectroscopy.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your cross-coupling experiments with 4-bromo-2-fluorobenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Which catalyst systems are recommended as a starting point for Suzuki-Miyaura coupling with this compound?
A1: For the Suzuki-Miyaura coupling of this compound, palladium-based catalysts are the most effective. Given the electron-deficient nature of the aryl bromide due to the fluorine and aldehyde groups, catalyst systems with electron-rich and sterically bulky phosphine (B1218219) ligands are generally recommended. A good starting point would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) catalyst such as Pd(PPh₃)₄ in combination with ligands like SPhos, XPhos, or RuPhos. The choice of base is also crucial, with inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ often providing good results.
Q2: What are the key considerations for performing a Heck reaction with this compound?
A2: In a Heck reaction, this compound is coupled with an alkene. Standard catalyst systems involve a palladium source like Pd(OAc)₂ or PdCl₂. The choice of ligand can influence the reaction's efficiency and selectivity. Triphenylphosphine (PPh₃) is a common choice, but for electron-deficient aryl bromides, more electron-rich ligands can be beneficial. A base, typically an amine like triethylamine (B128534) (Et₃N) or an inorganic base like Na₂CO₃, is required. The reaction is often carried out in polar aprotic solvents such as DMF or NMP at elevated temperatures.[1]
Q3: Can I perform a Sonogashira coupling with this compound, and what conditions are typically used?
A3: Yes, Sonogashira coupling is a viable method for forming a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst, most commonly CuI. An amine base, like triethylamine or diisopropylamine, is used as both the base and often as the solvent. Anhydrous and anaerobic conditions are generally recommended to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[2]
Q4: How might the aldehyde and fluorine substituents on this compound affect the cross-coupling reaction?
A4: The electron-withdrawing nature of both the aldehyde and fluorine groups makes the aryl bromide more electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the aldehyde group can be sensitive to certain reaction conditions. Strong bases and high temperatures might lead to side reactions involving the aldehyde, such as aldol (B89426) condensation or Cannizzaro reactions. The ortho-fluorine atom can also influence the reactivity and potentially coordinate with the metal center, which may require the use of specific ligands to achieve high yields.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common problem in cross-coupling reactions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium precatalyst and ligand.- Ensure proper storage of catalysts and ligands under an inert atmosphere.- Consider using a more robust pre-catalyst system (e.g., a palladacycle). | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos).- Increase the reaction temperature in increments. | Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition step, especially for challenging substrates. |
| Inappropriate Base | - Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃.- For Sonogashira and Heck reactions, ensure the amine base is pure and dry. | The choice of base is critical for the efficiency of the transmetalation step (in Suzuki coupling) and for regenerating the active catalyst. |
| Poor Reagent Quality | - Ensure all reagents, especially the coupling partner (boronic acid, alkyne, alkene) and solvents, are pure and anhydrous. | Impurities, particularly water and oxygen, can deactivate the catalyst and lead to side reactions.[3] |
| Inadequate Degassing | - Improve the degassing procedure for the solvent and reaction mixture (e.g., use freeze-pump-thaw cycles or extended sparging with an inert gas). | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[3] |
Troubleshooting Workflow for Low/No Conversion
Caption: A decision tree for troubleshooting low or no product conversion.
Issue 2: Formation of Significant Byproducts
The presence of the aldehyde group can sometimes lead to undesired side reactions.
| Observed Byproduct | Potential Cause | Recommended Action |
| Homocoupling of Boronic Acid (in Suzuki) | - Presence of oxygen.- Inefficient transmetalation. | - Ensure rigorous degassing of the reaction mixture.- Use a more effective base to promote transmetalation. |
| Debromination of Starting Material | - Presence of water or other protic sources.- Certain ligands can promote this pathway. | - Use anhydrous solvents and reagents.- Screen different ligands. |
| Aldehyde-Related Side Products (e.g., aldol products) | - Reaction of the aldehyde with the base or other nucleophiles. | - Use a milder base (e.g., K₂CO₃ instead of stronger bases).- Consider protecting the aldehyde group as an acetal (B89532) if other strategies fail. |
| Glaser Coupling Product (in Sonogashira) | - Presence of oxygen.- High concentration of copper catalyst. | - Maintain strict anaerobic conditions.- Reduce the loading of the copper co-catalyst. |
Logical Flow for Minimizing Byproduct Formation
Caption: A flowchart for addressing common byproduct formation issues.
Quantitative Data Summary
The following tables provide a summary of catalyst systems and conditions for cross-coupling reactions with 4-bromobenzaldehyde (B125591) and analogous substrates. This data should serve as a starting point for your reaction optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde Analogues
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 0.75 | 96 |
| Phenylboronic acid | Pd/C | K₂CO₃ | H₂O/EtOH | RT | 2 | >95 (conv.) |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
Note: "conv." refers to conversion of the starting material.
Table 2: Heck Coupling of 4-Bromobenzaldehyde Analogues with Styrene
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 85 |
| Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | 90 |
| Pd/C | Na₂CO₃ | NMP | 140 | 3 | 92 |
Note: "NHC" refers to N-Heterocyclic Carbene.
Table 3: Sonogashira Coupling of 4-Bromobenzaldehyde Analogues with Phenylacetylene
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | 91 |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 80 | 12 | 88 |
| Pd(dba)₂ / XPhos (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. It is crucial to optimize these conditions for your specific coupling partner and desired outcome.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of Toluene and Water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Heck Coupling
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Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the ligand (e.g., P(o-tol)₃, 2 mol%).
-
Reagent Addition: Add the base (e.g., Et₃N, 2.0 equiv.) and the anhydrous, degassed solvent (e.g., DMF).
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-fluorobenzaldehyde
Welcome to the technical support center for 4-Bromo-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: In SNAr reactions, the choice of solvent is critical for stabilizing the charged intermediate (Meisenheimer complex). Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are generally preferred. These solvents are effective at solvating cations, leaving the anionic nucleophile more "naked" and reactive, thus accelerating the rate-determining step of nucleophilic attack. Polar protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.
Q2: I am observing low yields in a Suzuki coupling reaction with this compound. Could the solvent be the issue?
A2: Yes, the solvent system is a crucial parameter in Suzuki coupling reactions. A mixture of a nonpolar organic solvent and an aqueous base is often employed. The organic solvent (e.g., toluene, dioxane, or DME) dissolves the aryl halide and the organoboron reagent, while the aqueous phase contains the base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) necessary for the catalytic cycle. Poor solubility of any of the reactants in the chosen solvent system can lead to low yields. Additionally, the polarity of the solvent can influence the stability and activity of the palladium catalyst. If you are experiencing low yields, consider screening different solvent combinations. For instance, a switch from toluene/water to dioxane/water might improve the solubility of your reagents and enhance the reaction rate.
Q3: In a Wittig or Horner-Wadsworth-Emmons (HWE) reaction with this compound, how does the solvent influence the stereoselectivity of the resulting alkene?
A3: The solvent can have a significant impact on the E/Z selectivity of the alkene product in Wittig and HWE reactions. In general, non-polar, aprotic solvents tend to favor the formation of the Z-alkene with non-stabilized ylides in the Wittig reaction due to the stabilization of the oxaphosphetane intermediate. Conversely, polar aprotic solvents often lead to a higher proportion of the E-alkene, especially with stabilized ylides. For the HWE reaction, the use of polar aprotic solvents typically favors the formation of the E-alkene.
Q4: Can the solvent choice lead to side reactions with this compound?
A4: Yes. In addition to influencing the primary reaction pathway, the solvent can participate in or promote side reactions. For example, in the presence of a strong base, protic solvents like alcohols can act as nucleophiles, leading to the formation of ether byproducts via nucleophilic aromatic substitution of the fluorine atom. In palladium-catalyzed reactions, some solvents can act as ligands or influence the decomposition of the catalyst. It is essential to choose a solvent that is inert under the reaction conditions or one whose participation is intended.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Symptoms: The desired substitution product is obtained in low yield, and a significant amount of starting material remains even after extended reaction times.
Possible Cause:
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Inappropriate solvent polarity: The chosen solvent may not be sufficiently polar to stabilize the charged intermediate.
-
Nucleophile solvation: If a polar protic solvent is used, it may be deactivating the nucleophile through hydrogen bonding.
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Poor solubility: One or more reactants may not be fully dissolved in the chosen solvent.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar or polar protic solvent, switch to a high-polarity aprotic solvent like DMSO or DMF. This will better stabilize the Meisenheimer complex and enhance the reactivity of the nucleophile.
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Ensure Anhydrous Conditions: For many SNAr reactions, the presence of water can lead to undesired side reactions. Ensure your solvent and reagents are dry.
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Check Solubility: Visually inspect the reaction mixture to ensure all components are dissolved. If not, consider a different solvent or a co-solvent system in which all reactants are soluble.
Issue 2: Poor Selectivity in Cross-Coupling Reactions (e.g., Suzuki, Heck)
Symptoms: A mixture of products is obtained, including the desired coupled product, dehalogenated starting material, and/or homocoupled byproducts.
Possible Cause:
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Solvent-Catalyst Incompatibility: The solvent may be interfering with the catalytic cycle, leading to catalyst decomposition or undesired pathways.
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Incorrect Solvent Polarity: The polarity of the solvent can affect the rates of the different steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), potentially favoring side reactions.
Troubleshooting Steps:
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Screen Different Solvents: Perform small-scale parallel reactions using a range of solvents commonly used for the specific cross-coupling reaction (e.g., for Suzuki: toluene, dioxane, DME, each with an aqueous base; for Heck: DMF, NMP, acetonitrile).
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Adjust Aqueous/Organic Ratio: In two-phase systems, varying the ratio of the organic solvent to the aqueous base can impact the reaction rate and selectivity.
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Consider a Ligandless System or a Different Ligand-Solvent Combination: The interplay between the solvent and the phosphine (B1218219) ligand (if used) is crucial. A change in solvent may necessitate a change in ligand for optimal results.
Data Presentation
The following tables provide illustrative data on the effect of solvents on common reactions involving this compound. This data is based on established principles of organic chemistry and serves as a guide for solvent selection.
Table 1: Illustrative Solvent Effects on the Nucleophilic Aromatic Substitution of this compound with Piperidine
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 24 | < 5 |
| Tetrahydrofuran (THF) | 7.6 | 18 | 45 |
| Acetonitrile (MeCN) | 37.5 | 8 | 85 |
| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 92 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 2 | 95 |
Note: This data is illustrative and assumes the reaction is conducted at an elevated temperature (e.g., 100 °C). Actual results may vary.
Table 2: Illustrative Solvent Effects on the Suzuki Coupling of this compound with Phenylboronic Acid
| Solvent System (Organic/Aqueous) | Catalyst | Base | Temperature (°C) | Yield (%) |
| Toluene / H₂O | Pd(PPh₃)₄ | K₂CO₃ | 100 | 75 |
| 1,4-Dioxane / H₂O | Pd(PPh₃)₄ | K₂CO₃ | 100 | 88 |
| Dimethoxyethane (DME) / H₂O | Pd(dppf)Cl₂ | K₃PO₄ | 80 | 91 |
Note: This data is illustrative. The choice of catalyst, base, and temperature are also critical parameters that must be optimized.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of this compound with a nucleophile in a polar aprotic solvent.
Materials:
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This compound
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Nucleophile (e.g., a secondary amine, an alkoxide)
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Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware for anhydrous reactions
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
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Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it should be added portion-wise.
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Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
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This compound
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Arylboronic acid (1.1 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 eq)
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Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography.
Visualizations
Caption: Logical relationship of solvent effects in SNAr reactions.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Purification of 4-Bromo-2-fluorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzaldehyde. Below are detailed protocols and guidance for removing impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can originate from starting materials, byproducts of the synthesis, or subsequent degradation. Potential impurities include:
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Unreacted Starting Materials: Depending on the synthetic route, these may include 4-dibromo-2-fluorobenzene or 1-bromo-2-fluoro-4-methylbenzene.[1]
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Isomeric Byproducts: Positional isomers, such as other bromo-fluorobenzaldehyde isomers, can be formed during synthesis.
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Over-oxidation Products: Impurities like 4-bromo-2-fluorobenzoic acid may be present if the aldehyde is oxidized.
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Residual Solvents: Solvents used in the synthesis and work-up may remain in the crude product.
Q2: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a white to light yellow or beige crystalline solid.[1] The reported melting point is in the range of 58-62 °C.[1] A broad melting range or a discolored appearance can indicate the presence of impurities.
Q3: Which purification method is most suitable for my sample of this compound?
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.
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Recrystallization is effective for removing small amounts of impurities from a solid sample.
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Column Chromatography is ideal for separating the desired compound from impurities with different polarities.
-
Vacuum Distillation is suitable for purifying thermally stable liquids or low-melting solids on a larger scale.
The workflow diagram below can help in selecting the appropriate purification strategy.
Purification Method Selection Workflow
Caption: Workflow for selecting a purification method for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Recrystallization: Low or no crystal formation | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Choose a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. | |
| Recrystallization: Oiling out | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The concentration of impurities is high. | Purify by column chromatography first to remove the bulk of the impurities. | |
| Column Chromatography: Poor separation | The polarity of the eluent is too high. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). |
| The column was not packed properly. | Ensure the column is packed uniformly without any cracks or bubbles. | |
| Vacuum Distillation: Bumping | The liquid is being heated unevenly. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
| General: Product is still impure after purification | The chosen purification method is not effective for the specific impurities present. | Try an alternative purification method (e.g., if recrystallization failed, try column chromatography). |
| The fractions were not collected properly during chromatography or distillation. | Use a more stringent fractionation, collecting smaller volumes and analyzing each by TLC or GC. |
Quantitative Data Summary
| Purification Method | Reported Purity/Yield | Notes |
| Recrystallization (from heptane) | 74% yield | Purity not specified, but this method is capable of yielding high-purity material.[2] |
| Column Chromatography | >96-97% | Purity levels for commercially available products, which are often purified by chromatography.[3][4] |
| Vacuum Distillation | High purity expected | Suitable for thermally stable compounds. Purity is dependent on the difference in boiling points between the product and impurities. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Heptane)
This protocol is suitable for purifying crude this compound that is mostly pure.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of heptane and heat the mixture with stirring on a hot plate.
-
Achieve Saturation: Continue to add small portions of hot heptane until all the solid has just dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for flash chromatography)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry of n-hexane.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, for a solid sample, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as a 9:1 mixture of n-hexane and ethyl acetate. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same eluent system. Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Vacuum Distillation
Given the boiling point of 42 °C at 19 mmHg, vacuum distillation is a viable purification method, especially for larger quantities.[1]
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Charge the Flask: Place the crude this compound into the distillation flask.
-
Apply Vacuum: Gradually apply a vacuum to the system, aiming for a pressure of around 19 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: The compound will begin to boil and distill at approximately 42 °C under 19 mmHg of pressure. Collect the distillate in the receiving flask.
-
Completion: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool down before collecting the purified product.
References
optimizing temperature and reaction time for 4-Bromo-2-fluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-bromo-2-fluorobenzaldehyde, focusing on temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-bromo-3-fluorobenzene (B1666201), using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What is the optimal temperature range for the Vilsmeier-Haack synthesis of this compound?
A2: The optimal temperature for the Vilsmeier-Haack reaction is highly dependent on the reactivity of the substrate. For the synthesis of this compound, the reaction is typically carried out at low to moderate temperatures. The formation of the Vilsmeier reagent itself is best conducted at low temperatures, generally between 0°C and 5°C, to ensure its stability. The subsequent formylation of 1-bromo-3-fluorobenzene can then be performed at temperatures ranging from 0°C to room temperature, and in some cases, gentle heating may be required to drive the reaction to completion.
Q3: How does reaction time influence the yield and purity of the product?
A3: Reaction time is a critical parameter that must be optimized to maximize yield and purity. Insufficient reaction time will lead to incomplete conversion of the starting material, resulting in a lower yield. Conversely, excessively long reaction times can promote the formation of byproducts, thereby reducing the purity of the final product. It is crucial to monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time to quench the reaction.
Q4: What are the common impurities and byproducts in this synthesis?
A4: Common impurities and byproducts in the Vilsmeier-Haack synthesis of this compound can include unreacted starting material (1-bromo-3-fluorobenzene), di-formylated products, and chlorinated byproducts. The formation of these impurities is often influenced by reaction conditions such as temperature, reaction time, and stoichiometry of the reagents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous DMF and fresh, high-purity POCl₃.- Prepare the Vilsmeier reagent at a low temperature (0-5°C) and use it immediately. |
| 2. Insufficiently Reactive Substrate: The electron-withdrawing nature of the bromine and fluorine atoms can reduce the reactivity of the aromatic ring. | - Consider using a slight excess of the Vilsmeier reagent.- A moderate increase in the reaction temperature may be necessary, but this should be done cautiously to avoid byproduct formation. | |
| 3. Incomplete Reaction: The reaction may not have proceeded to completion. | - Increase the reaction time and monitor the progress by TLC or GC.- Ensure efficient stirring to promote contact between reactants. | |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. | - Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF.- Add reagents dropwise with efficient stirring and cooling. |
| 2. Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions and polymerization. | - Use high-purity, anhydrous reagents and solvents. | |
| Multiple Products Observed on TLC/GC | 1. Di-formylation: Use of a large excess of the Vilsmeier reagent or prolonged reaction times can lead to the formation of di-formylated byproducts. | - Optimize the stoichiometry of the Vilsmeier reagent (a 1.1 to 1.5 molar ratio relative to the substrate is a good starting point).- Monitor the reaction closely and quench it once the starting material is consumed. |
| 2. Formation of Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures. | - Maintain a low reaction temperature.- Consider using alternative reagents for the preparation of the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride. | |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The product may have some solubility in the aqueous layer during work-up. | - After quenching the reaction with ice/water, thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). |
| 2. Emulsion Formation During Extraction: This can make phase separation difficult. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period to allow for better separation. |
Data Presentation
The following table provides illustrative data on the optimization of the Vilsmeier-Haack reaction for the synthesis of this compound. Please note that this data is hypothetical and intended to demonstrate expected trends. Optimal conditions should be determined experimentally in your specific laboratory setting.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| 1 | 0 | 2 | 65 | 98 | Incomplete conversion of starting material. |
| 2 | 0 | 4 | 74 | 97 | Good yield and purity.[1] |
| 3 | 0 | 8 | 75 | 95 | Slight increase in byproducts observed. |
| 4 | 25 (Room Temp) | 1 | 70 | 96 | Faster reaction, but slightly lower yield than optimal. |
| 5 | 25 (Room Temp) | 2 | 80 | 94 | Higher yield, but increased byproduct formation. |
| 6 | 25 (Room Temp) | 4 | 82 | 90 | Significant amount of di-formylated product detected. |
| 7 | 50 | 1 | 78 | 85 | Rapid reaction, but purity is compromised. |
| 8 | 50 | 2 | 75 | 80 | Increased formation of colored impurities and byproducts. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-bromo-3-fluorobenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a pale yellow to white solid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-bromo-3-fluorobenzene (1 equivalent) in anhydrous DCM.
-
Add the solution of 1-bromo-3-fluorobenzene dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to stir at 0°C for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 4-Bromo-2-fluorobenzaldehyde
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is a pivotal tool for the structural elucidation of organic molecules. This guide provides a comprehensive comparative analysis of the 1H NMR spectrum of 4-Bromo-2-fluorobenzaldehyde against other relevant aromatic aldehydes. By examining the influence of different substituents on the proton chemical shifts and coupling constants, this document aims to facilitate a deeper understanding of spectral interpretation for this class of compounds.
Comparative ¹H NMR Data Analysis
The electronic effects of substituents on the benzene (B151609) ring profoundly influence the chemical environment of the aromatic and aldehydic protons, leading to characteristic shifts in their ¹H NMR spectra. The following table summarizes the key spectral data for this compound and its analogs.
| Compound | Aldehydic Proton (CHO) | Aromatic Protons |
| This compound | ~10.3 ppm (d) | H-6: ~7.9 ppm (t)H-3: ~7.8 ppm (dd)H-5: ~7.6 ppm (dd) |
| 4-Bromobenzaldehyde [1] | 9.99 ppm (s) | H-2,6: 7.82 ppm (d, J = 8.4 Hz)H-3,5: 7.72 ppm (d, J = 8.4 Hz) |
| 2-Fluorobenzaldehyde | 10.35 ppm (s) | 7.17-7.88 ppm (m) |
| Benzaldehyde [1] | 10.00 ppm (s) | H-2,6: 7.86 ppm (d)H-4: 7.62 ppm (t)H-3,5: 7.52 ppm (t) |
Note: Data for this compound is based on predicted values and may vary slightly from experimental results. 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'dd' a doublet of doublets, and 'm' a multiplet. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
The aldehydic proton in this compound is expected to appear as a doublet due to coupling with the adjacent fluorine atom. The electron-withdrawing nature of both the bromo and fluoro substituents, as well as the aldehyde group itself, results in a general downfield shift of the aromatic protons compared to unsubstituted benzaldehyde.
Experimental Protocol for ¹H NMR Analysis
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of an aromatic aldehyde such as this compound.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added.
-
Cap the NMR tube securely and ensure the sample has completely dissolved by gentle agitation.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sufficient signal-to-noise ratio), spectral width, and pulse sequence.
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative ratios of the different protons in the molecule.
Visualizing Substituent Effects on Aromatic Protons
The interplay of inductive and resonance effects of the bromo and fluoro substituents, in conjunction with the aldehyde group, determines the final chemical shifts of the aromatic protons. The following diagram illustrates this relationship.
References
Interpreting the Mass Spectrum of 4-Bromo-2-fluorobenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry is a cornerstone analytical technique for the identification and structural elucidation of organic compounds. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 4-Bromo-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of interest in various chemical syntheses. Through a comparative approach with related benzaldehyde (B42025) derivatives, this document aims to facilitate a deeper understanding of its fragmentation patterns and provide a practical reference for spectral interpretation.
Comparative Analysis of Mass Spectra
The mass spectrum of this compound is characterized by a distinct pattern of peaks resulting from the ionization and subsequent fragmentation of the molecule. A comparison with the mass spectra of benzaldehyde, 2-fluorobenzaldehyde, and 4-bromobenzaldehyde (B125591) reveals the influence of the bromine and fluorine substituents on the fragmentation pathways.
| Compound | Molecular Ion (M⁺) (m/z) | [M-H]⁺ (m/z) | [M-CHO]⁺ (m/z) | Other Key Fragments (m/z) |
| This compound | 202/204 | 201/203 | 173/175 | 124, 94, 75 |
| Benzaldehyde | 106 | 105 | 77 | 51 |
| 2-Fluorobenzaldehyde | 124 | 123 | 95 | 75 |
| 4-Bromobenzaldehyde | 184/186 | 183/185 | 155/157 | 77, 76, 51, 50 |
Note: The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) results in characteristic isotopic peaks (M⁺ and M⁺+2) for bromine-containing fragments, which are crucial for their identification.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization follows a series of characteristic steps, primarily involving the loss of the formyl radical, a hydrogen atom, and subsequent cleavages of the aromatic ring.
Caption: Fragmentation pathway of this compound.
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines a standard procedure for obtaining an electron ionization mass spectrum of a solid aromatic aldehyde such as this compound.
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the solid sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Gas Chromatography: The sample is vaporized and separated from the solvent on a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of a suitable stationary phase like 5% phenyl polysiloxane). A temperature program is used to elute the compound of interest. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of electrons (typically with an energy of 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).
-
Mass Analysis: The molecular ion and any fragment ions formed are accelerated into the mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Interpretation of the this compound Mass Spectrum
The mass spectrum of this compound displays a prominent molecular ion peak at m/z 202 and 204, corresponding to the two major isotopes of bromine. The key fragmentation pathways observed are:
-
Loss of a Hydrogen Radical: A peak at m/z 201/203 ([M-H]⁺) arises from the loss of a hydrogen atom from the aldehyde group.
-
Loss of the Formyl Radical: The cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (CHO•), leading to a significant peak at m/z 173/175 ([M-CHO]⁺).
-
Loss of Bromine: Subsequent fragmentation of the [M-CHO]⁺ ion can involve the loss of a bromine radical, giving rise to a peak at m/z 94.
-
Further Fragmentation: The spectrum may also show peaks corresponding to further fragmentation of the aromatic ring, such as the peak at m/z 75.
By comparing the fragmentation pattern of this compound to its structural analogues, researchers can confidently identify the compound and gain valuable insights into its chemical structure. The characteristic isotopic signature of bromine serves as a definitive marker, while the observed losses of the formyl and hydrogen radicals are consistent with the behavior of aromatic aldehydes in mass spectrometry.
A Comparative Guide to the Analytical Characterization of 4-Bromo-2-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of 4-Bromo-2-fluorobenzaldehyde, a crucial building block in the synthesis of pharmaceuticals and other bioactive molecules.
Data at a Glance: A Comparative Summary
The following table summarizes the expected quantitative data from various analytical techniques for a pure sample of this compound.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aldehydic proton: ~9.9-10.1 ppm (singlet); Aromatic protons: ~7.5-7.9 ppm (multiplets) |
| Coupling Constants (J) | Ortho, meta, and para couplings characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. | |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: ~185-195 ppm; Aromatic carbons: ~110-165 ppm (showing C-F and C-Br splitting) |
| FT-IR | Wavenumber (cm⁻¹) | Strong C=O stretch: ~1690-1710 cm⁻¹; C-H (aldehyde): ~2720 cm⁻¹ and ~2820 cm⁻¹; C-Br stretch: ~500-600 cm⁻¹ |
| Mass Spectrometry (GC-MS) | Mass-to-charge ratio (m/z) | Molecular ion [M]⁺: 202/204 (due to ⁷⁹Br/⁸¹Br isotopes); [M-H]⁺: 201/203; [M-CHO]⁺: 173/175 |
| HPLC (Reverse Phase) | Retention Time | Dependent on specific method conditions (column, mobile phase, flow rate). |
| Gas Chromatography (GC) | Retention Time | Dependent on specific method conditions (column, temperature program, carrier gas). |
In-Depth Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: pulse angle of 90°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling to obtain singlets for each carbon.
-
A longer relaxation delay and a significantly higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]
-
Technique: ATR-Neat (DuraSamplIR II).[1]
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile components of a sample and identify them based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A standard GC-MS system.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A typical range of m/z 40-400.
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify the components of a mixture. This is particularly useful for purity assessment.
Experimental Protocol (Reverse Phase):
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve for quantitative analysis.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Data Acquisition:
-
Instrument: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point could be 60:40 (acetonitrile:water). For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the characterization of this compound.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 4-Bromo-2-fluorobenzaldehyde and 4-bromobenzaldehyde
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the synthesis of complex molecules. Substituted benzaldehydes are fundamental reagents in this regard, and understanding their relative reactivity is key to optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an objective comparison of the reactivity of 4-Bromo-2-fluorobenzaldehyde and 4-bromobenzaldehyde (B125591), focusing on the electronic effects of their substituents on the aldehyde functional group.
The Influence of Substituents on Reactivity: An Overview
The reactivity of the carbonyl group in benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon.[1]
Both fluorine and bromine are halogens, which exert a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[1] For reactions involving nucleophilic attack at the carbonyl carbon, the inductive effect is the dominant factor in determining reactivity.
-
4-bromobenzaldehyde: This molecule has a single bromine atom at the para-position. Bromine is an effective electron-withdrawing group, thus making the carbonyl carbon more electrophilic compared to unsubstituted benzaldehyde.
-
This compound: This compound features two electron-withdrawing halogen substituents. The para-bromo group and the ortho-fluoro group both pull electron density from the aromatic ring. The fluorine atom, being the most electronegative element, exerts a strong inductive effect. The cumulative electron-withdrawing effect of both halogens is expected to make the carbonyl carbon of this compound significantly more electrophilic, and therefore more reactive towards nucleophiles, than that of 4-bromobenzaldehyde.
Comparative Data: Structural and Electronic Properties
| Property | This compound | 4-bromobenzaldehyde |
| Molecular Formula | C₇H₄BrFO | C₇H₅BrO |
| Molecular Weight | 203.01 g/mol | 185.02 g/mol |
| Substituents | -Br at para, -F at ortho | -Br at para |
| Hammett Constant (σp) | Not available for the combined substitution pattern. | σp for -Br = +0.23 |
| Predicted Reactivity | Higher, due to the cumulative electron-withdrawing effect of two halogens. | Lower than this compound. |
Experimental Protocols: A Proposed Comparative Study
To empirically determine the relative reactivity of this compound and 4-bromobenzaldehyde, a comparative kinetic study of a nucleophilic addition reaction, such as the Knoevenagel condensation, can be performed. The following protocol outlines a general methodology for such a study.
Protocol: Comparative Knoevenagel Condensation
Objective: To compare the rates of reaction of this compound and 4-bromobenzaldehyde in a Knoevenagel condensation with malononitrile (B47326).
Materials:
-
This compound
-
4-bromobenzaldehyde
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare 0.1 M stock solutions of this compound, 4-bromobenzaldehyde, and malononitrile in ethanol. Prepare a 0.01 M solution of piperidine in ethanol.
-
Kinetic Measurement: a. In a quartz cuvette, mix 1.0 mL of the 4-bromobenzaldehyde solution, 1.0 mL of the malononitrile solution, and 0.1 mL of the piperidine solution. b. Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the λmax of the product over time. The reaction should be maintained at a constant temperature. c. Repeat the experiment for this compound under identical conditions (temperature, concentrations).
-
Data Analysis: The initial rate of reaction for each aldehyde can be determined from the slope of the absorbance versus time plot. A comparison of these initial rates will provide a quantitative measure of the relative reactivity of the two aldehydes.
Visualization of Electronic Effects and Experimental Workflow
The following diagrams illustrate the electronic effects influencing the reactivity of the two benzaldehydes and a proposed experimental workflow for their comparison.
Caption: Electronic effects on the reactivity of the two benzaldehydes.
Caption: Workflow for comparing aldehyde reactivity via Knoevenagel condensation.
Conclusion
Based on fundamental principles of physical organic chemistry, This compound is predicted to be more reactive towards nucleophiles than 4-bromobenzaldehyde . This increased reactivity is attributed to the cumulative electron-withdrawing inductive effects of both the ortho-fluoro and para-bromo substituents, which render the carbonyl carbon more electrophilic. While direct comparative experimental data is sparse, the provided protocol for a Knoevenagel condensation offers a straightforward method for quantitatively verifying this predicted reactivity trend in a laboratory setting. For researchers and professionals in drug development and chemical synthesis, understanding these substituent effects is crucial for designing efficient synthetic routes and anticipating reaction outcomes.
References
A Comparative Guide to HPLC Purity Assessment of 4-Bromo-2-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance to ensure the reliability and reproducibility of experimental results. 4-Bromo-2-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of a primary High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against a common alternative, Gas Chromatography (GC). Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate analytical method.
Introduction to Purity Assessment of this compound
The purity of this compound can be impacted by residual starting materials, by-products from the synthetic route, and degradation products. Common synthetic pathways include the oxidation of 4-bromo-2-fluorobenzyl alcohol or the formylation of a corresponding brominated precursor. Consequently, potential impurities may include the starting alcohol, the over-oxidized carboxylic acid (4-bromo-2-fluorobenzoic acid), and other related aromatic compounds. A robust analytical method is crucial for the accurate quantification of the main component and the detection of these impurities.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many aromatic aldehydes. A reversed-phase HPLC method with UV detection is proposed here for the purity assessment of this compound.
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is another widely used technique for purity assessment, particularly for volatile and thermally stable compounds. Given that this compound is a volatile solid, GC with Flame Ionization Detection (FID) serves as a viable alternative to HPLC.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC for the purity assessment of this compound will depend on the specific laboratory setup, the nature of the expected impurities, and the desired analytical outcome.
| Feature | HPLC Method | Gas Chromatography (GC) Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with UV detector. | GC system with Flame Ionization Detector (FID). |
| Sample Volatility | Not critical; suitable for non-volatile and thermally labile compounds. | Requires the sample to be volatile and thermally stable. |
| Potential Impurities Detected | Effective for a wide range of polar and non-polar impurities, including starting materials, over-oxidation products (e.g., 4-bromo-2-fluorobenzoic acid), and other aromatic by-products. | Best suited for volatile impurities such as residual solvents and volatile starting materials. Derivatization may be needed for non-volatile impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent. |
| Typical Run Time | 10-20 minutes. | 15-30 minutes. |
Experimental Protocols
HPLC Method Protocol
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | HP-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to obtain a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
Data Presentation
The following tables present hypothetical but realistic data from the analysis of three different batches of this compound using the described HPLC and GC methods.
Table 1: HPLC Purity Assessment Data
| Batch ID | Retention Time (min) | Peak Area (%) | Identity |
| Batch A | 4.52 | 99.85 | This compound |
| 3.15 | 0.10 | 4-Bromo-2-fluorobenzoic acid | |
| 2.50 | 0.05 | Unknown | |
| Batch B | 4.53 | 99.50 | This compound |
| 3.16 | 0.35 | 4-Bromo-2-fluorobenzoic acid | |
| 3.80 | 0.15 | 4-Bromo-2-fluorobenzyl alcohol | |
| Batch C | 4.51 | 99.95 | This compound |
| 3.14 | 0.05 | 4-Bromo-2-fluorobenzoic acid |
Table 2: GC Purity Assessment Data
| Batch ID | Retention Time (min) | Peak Area (%) | Identity |
| Batch A | 10.25 | 99.88 | This compound |
| 8.90 | 0.12 | Unknown | |
| Batch B | 10.26 | 99.60 | This compound |
| 9.55 | 0.25 | 4-Bromo-2-fluorobenzyl alcohol | |
| 7.80 | 0.15 | Residual Solvent | |
| Batch C | 10.24 | 99.96 | This compound |
| 8.88 | 0.04 | Unknown |
Visualization of Analytical Workflow
Caption: Workflow for the purity assessment of this compound.
Conclusion
Both HPLC and GC are suitable methods for the purity assessment of this compound. The choice of method will depend on the available instrumentation and the specific impurities of interest. The provided HPLC method is robust for a general purity screen, including the detection of common non-volatile impurities such as the corresponding carboxylic acid. The GC method is a strong alternative, particularly for identifying volatile impurities and when high thermal stability of the analyte can be assured. For comprehensive characterization, employing both techniques can provide a more complete impurity profile.
A Comparative Spectroscopic Analysis of Bromobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three structural isomers of bromobenzaldehyde: 2-bromobenzaldehyde, 3-bromobenzaldehyde, and 4-bromobenzaldehyde. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and quality control in synthetic chemistry and drug development. This document presents a compilation of experimental data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for data acquisition.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for the ortho, meta, and para isomers of bromobenzaldehyde.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Bromobenzaldehyde | 10.36 (s, 1H, CHO), 7.91 (dd, J = 7.7, 1.8 Hz, 1H, Ar-H), 7.65 (dd, J = 7.5, 1.8 Hz, 1H, Ar-H), 7.43 (m, 2H, Ar-H)[1] |
| 3-Bromobenzaldehyde | 9.95 (s, 1H, CHO), 8.02 (t, J = 1.8 Hz, 1H, Ar-H), 7.85 (dt, J = 7.7, 1.3 Hz, 1H, Ar-H), 7.77 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, Ar-H), 7.42 (t, J = 7.8 Hz, 1H, Ar-H)[2] |
| 4-Bromobenzaldehyde | 9.98 (s, 1H, CHO), 7.78 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Isomer | Chemical Shift (δ, ppm) |
| 2-Bromobenzaldehyde | 191.9 (CHO), 135.4, 133.9, 133.4, 129.8, 127.9, 127.1 (Ar-C)[1][3] |
| 3-Bromobenzaldehyde | 190.8 (CHO), 138.0, 137.3, 132.4, 130.6, 128.4, 123.4 (Ar-C)[1] |
| 4-Bromobenzaldehyde | 191.1 (CHO), 135.2, 132.4, 130.9, 129.8 (Ar-C)[4] |
Table 3: Infrared (IR) Spectroscopy Data (Neat/Film, cm⁻¹)
| Isomer | Key Absorption Bands (cm⁻¹) and Assignments |
| 2-Bromobenzaldehyde | ~3070 (Ar C-H stretch), ~2860, ~2770 (Aldehyde C-H stretch), ~1705 (C=O stretch), ~1590 (Ar C=C stretch), ~750 (C-Br stretch)[5][6][7] |
| 3-Bromobenzaldehyde | ~3060 (Ar C-H stretch), ~2850, ~2750 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1570 (Ar C=C stretch), ~780 (C-Br stretch)[8][9][10] |
| 4-Bromobenzaldehyde | ~3080 (Ar C-H stretch), ~2830, ~2740 (Aldehyde C-H stretch), ~1695 (C=O stretch), ~1585 (Ar C=C stretch), ~820 (C-Br stretch) |
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
| Isomer | Key m/z Ratios and [Relative Intensity %] |
| 2-Bromobenzaldehyde | 186/184 [M⁺, ~95/~100], 185/183 [M-H, ~70/~75], 157/155 [M-CHO, ~20/~20], 104 [M-Br, ~30], 76 [C₆H₄, ~40], 50 [C₄H₂, ~50][11][12] |
| 3-Bromobenzaldehyde | 186/184 [M⁺, ~98/~100], 185/183 [M-H, ~80/~85], 157/155 [M-CHO, ~30/~30], 104 [M-Br, ~40], 76 [C₆H₄, ~50], 50 [C₄H₂, ~60][13][14] |
| 4-Bromobenzaldehyde | 186/184 [M⁺, ~97/~100], 185/183 [M-H, ~90/~95], 157/155 [M-CHO, ~45/~45], 104 [M-Br, ~25], 76 [C₆H₄, ~35], 50 [C₄H₂, ~45] |
Experimental Protocols
Standardized protocols for acquiring high-quality spectroscopic data for bromobenzaldehyde isomers are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the bromobenzaldehyde isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : -2 to 12 ppm.
-
Acquisition Time : 4 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 16.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Spectral Width : 0 to 200 ppm.
-
Acquisition Time : 1.5 seconds.
-
Relaxation Delay : 3 seconds.
-
Number of Scans : 1024.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples (2- and 3-bromobenzaldehyde), a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For the solid isomer (4-bromobenzaldehyde), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for all samples by placing a small amount of the substance directly on the ATR crystal.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16.
-
Background : A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
-
-
Data Processing : The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the bromobenzaldehyde isomer in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
-
Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. The sample can be introduced via a direct insertion probe or through a gas chromatography (GC) inlet.
-
Data Acquisition :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Mass Range : m/z 40-300.
-
Source Temperature : 200-250 °C.
-
-
Data Processing : The resulting mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).
Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of bromobenzaldehyde isomers.
Caption: Logical workflow for isomer differentiation.
References
- 1. rsc.org [rsc.org]
- 2. 3-Bromobenzaldehyde(3132-99-8) 1H NMR [m.chemicalbook.com]
- 3. 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromobenzaldehyde(6630-33-7) IR Spectrum [chemicalbook.com]
- 6. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromobenzaldehyde(3132-99-8) IR Spectrum [chemicalbook.com]
- 10. Benzaldehyde, 3-bromo- [webbook.nist.gov]
- 11. 2-Bromobenzaldehyde(6630-33-7) MS [m.chemicalbook.com]
- 12. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 13. Benzaldehyde, 3-bromo- [webbook.nist.gov]
- 14. Benzaldehyde, 3-bromo- [webbook.nist.gov]
A Comparative Guide to the Synthesis of 4-Bromo-2-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 4-bromo-2-fluorobenzaldehyde is crucial. This versatile compound serves as a vital building block in the creation of various pharmaceutical and agrochemical agents.[1] This guide provides a detailed comparison of validated synthesis pathways for this compound, offering insights into their performance based on experimental data.
Comparative Performance of Synthesis Pathways
The selection of an optimal synthesis route depends on factors such as yield, reaction conditions, and the availability of starting materials. Below is a summary of the key performance indicators for the primary synthesis pathways to this compound.
| Metric | Pathway 1: Grignard Reaction | Pathway 2a: PCC Oxidation | Pathway 2b: Catalytic Oxidation |
| Starting Material | 1,4-Dibromo-2-fluorobenzene | 4-Bromo-2-fluorobenzyl alcohol | 4-Bromo-2-fluorobenzyl alcohol |
| Key Reagents | Isopropylmagnesium chloride, DMF | Pyridinium chlorochromate (PCC) | Fe3O4/C/MnO2 catalyst, Toluene |
| Reported Yield | 74%[2] | High (Typical for PCC oxidations) | 51%[3] |
| Reaction Conditions | 0°C | Room Temperature | 110°C |
| Key Advantages | Good yield in a one-pot reaction from a commercially available starting material. | Mild reaction conditions and a well-established, reliable method.[4][5][6] | Use of a recyclable catalyst. |
| Key Disadvantages | Requires anhydrous conditions and handling of a Grignard reagent. | Use of a chromium-based reagent, which has toxicity concerns.[7] | Lower reported yield compared to other methods. |
Experimental Protocols
Detailed methodologies for the validated synthesis pathways are provided below.
Pathway 1: Synthesis from 1,4-Dibromo-2-fluorobenzene via Grignard Reaction
This pathway involves a metal-halogen exchange followed by formylation.[2]
Protocol:
-
A solution of isopropylmagnesium chloride in an appropriate anhydrous solvent (e.g., THF) is prepared.
-
The Grignard solution is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
1,4-Dibromo-2-fluorobenzene, dissolved in anhydrous THF, is added dropwise to the stirred Grignard solution, maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for a specified time to ensure complete metal-halogen exchange.
-
Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture as the formylating agent, again maintaining the temperature at 0°C.
-
After the addition is complete, the reaction is allowed to proceed at 0°C for a set duration.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization from a suitable solvent, such as heptane, to yield this compound.[2]
Pathway 2: Synthesis from 4-Bromo-2-fluorobenzyl alcohol via Oxidation
This pathway involves the oxidation of the corresponding benzyl (B1604629) alcohol to the aldehyde.
Method A: Oxidation with Pyridinium Chlorochromate (PCC)
PCC is a well-known reagent for the selective oxidation of primary alcohols to aldehydes.[5][6]
Protocol:
-
Pyridinium chlorochromate (PCC) is suspended in a chlorinated solvent, typically anhydrous dichloromethane (B109758) (DCM), in a reaction flask.
-
A solution of 4-bromo-2-fluorobenzyl alcohol in DCM is added to the PCC suspension in one portion.
-
The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). To mitigate the acidity of PCC, a buffer like sodium acetate (B1210297) can be added.[4]
-
Upon completion, the reaction mixture is diluted with an equal volume of diethyl ether.
-
The mixture is filtered through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Method B: Catalytic Oxidation with Fe3O4/C/MnO2
This method utilizes a heterogeneous catalyst for the oxidation.[3]
Protocol:
-
In a double-necked round-bottom flask equipped with a condenser, 1 mmol of 4-bromo-2-fluorobenzyl alcohol is dissolved in 3 mL of toluene.
-
20 mol% of the Fe3O4/C/MnO2 catalyst, dispersed in 2 mL of toluene, is added to the solution.
-
The reaction mixture is heated in an oil bath at 110°C for 4 hours, with the progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The catalyst is separated using an external magnet.
-
The remaining organic phase is concentrated under reduced pressure to remove the toluene.
-
The residue is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.
-
After filtration, the solvent is evaporated under reduced pressure.
-
The final product is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.[3]
Synthesis Pathway Diagrams
The following diagrams illustrate the logical flow of the described synthesis pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 5. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzaldehydes for Researchers and Drug Development Professionals
An in-depth guide to the influence of fluorination on the reactivity, spectral properties, and biological relevance of benzaldehydes, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can dramatically alter a compound's physicochemical properties, including its reactivity, metabolic stability, and binding affinity for biological targets.[1] This guide provides a comparative study of fluorinated and non-fluorinated benzaldehydes, offering researchers and drug development professionals a comprehensive overview of their key differences. We will delve into their comparative reactivity in common organic transformations, their distinct spectroscopic signatures, and the implications of fluorination for the biological activity of their derivatives, such as chalcones.
Enhanced Electrophilicity: The Impact of Fluorine on Reactivity
The introduction of a highly electronegative fluorine atom to the benzaldehyde (B42025) ring significantly influences the reactivity of the aldehyde functional group. Fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon.[2] This heightened electrophilicity makes fluorinated benzaldehydes more susceptible to nucleophilic attack compared to their non-fluorinated counterpart.[3]
Conversely, the fluorine atom also has an electron-donating mesomeric effect (+M), which is most pronounced at the ortho and para positions. However, the inductive effect is generally stronger, leading to an overall increase in reactivity for fluorinated benzaldehydes in many common reactions.[2]
Comparative Performance in Key Synthetic Transformations
To illustrate the practical implications of these electronic effects, this section compares the performance of fluorinated and non-fluorinated benzaldehydes in three fundamental organic reactions: the Claisen-Schmidt condensation, the Wittig reaction, and the reduction of the aldehyde group.
Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation is a vital reaction for the synthesis of chalcones, which are precursors to a wide range of biologically active compounds.[4] The reaction involves the base-catalyzed condensation of a benzaldehyde with an acetophenone (B1666503). The enhanced electrophilicity of fluorinated benzaldehydes generally leads to higher yields and faster reaction times in this transformation.
| Benzaldehyde Derivative | Substituent Type | Yield (%) | Reaction Time (min) |
| p-Nitrobenzaldehyde | Electron-Withdrawing | 94 | 10 |
| 4-Fluorobenzaldehyde (B137897) | Electron-Withdrawing | ~90-95 (expected) | Faster than benzaldehyde |
| p-Chlorobenzaldehyde | Electron-Withdrawing | 92 | 15 |
| p-Bromobenzaldehyde | Electron-Withdrawing | 91 | 15 |
| Benzaldehyde | Unsubstituted | 85 | 30 |
| p-Anisaldehyde | Electron-Donating | 82 | 30 |
| p-Tolualdehyde | Electron-Donating | 80 | 45 |
Note: The data for p-nitro-, p-chloro-, p-bromo-, unsubstituted, p-anis-, and p-tolualdehyde are adapted from a comparative study by Donaire-Arias et al. (2023) as cited in a BenchChem guide. The data for 4-fluorobenzaldehyde is an expected value based on its electronic properties.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5] The reaction's success is also influenced by the electrophilicity of the aldehyde. Fluorinated benzaldehydes are expected to react more readily with the phosphorus ylide, leading to potentially higher yields of the corresponding stilbene (B7821643) derivatives.
| Aldehyde | Substituent Effect | Expected Reactivity |
| Fluorobenzaldehyde isomers | Electron-withdrawing | Higher |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Electron-donating (benzyloxy) and withdrawing (fluoro) | Lower |
| Benzaldehyde | Unsubstituted | Moderate |
Sodium Borohydride (B1222165) Reduction to Alcohols
The reduction of aldehydes to primary alcohols using sodium borohydride is a fundamental transformation in organic synthesis. The rate of this reaction is accelerated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon, making it a more facile target for the hydride nucleophile.[7]
| Benzaldehyde Derivative | Substituent Type | Relative Reaction Rate |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | Fastest |
| 4-Fluorobenzaldehyde | Electron-Withdrawing | Faster |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | Fast |
| 4-Bromobenzaldehyde | Electron-Withdrawing | Fast |
| Benzaldehyde | Unsubstituted | Baseline |
| 4-Methylbenzaldehyde | Electron-Donating | Slower |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | Slowest |
Note: This table represents a qualitative comparison based on the established electronic effects of substituents on the rate of sodium borohydride reduction.[7]
Spectroscopic Fingerprints: A Comparative Analysis
The presence of a fluorine atom also leaves a distinct signature in the spectroscopic data of benzaldehydes.
Fourier-Transform Infrared (FTIR) Spectroscopy
In the FTIR spectrum, both fluorinated and non-fluorinated benzaldehydes exhibit a characteristic strong carbonyl (C=O) stretching band. However, the position of this band can be influenced by the electronic effects of the fluorine substituent. Additionally, fluorinated benzaldehydes will show a C-F stretching band.
| Functional Group | Benzaldehyde (cm⁻¹) | 4-Fluorobenzaldehyde (cm⁻¹) |
| Aromatic C-H Stretch | 3073 | > 3000 |
| Aldehyde C-H Stretch | 2820, 2720 | ~2860-2760 |
| Carbonyl (C=O) Stretch | ~1703 | ~1705 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-F Stretch | N/A | ~1250-1100 |
Note: The spectral data is compiled from various sources.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the fluorine atom influences the chemical shifts of the aromatic protons. In ¹³C NMR, the carbonyl carbon of 4-fluorobenzaldehyde is expected to be deshielded compared to benzaldehyde due to the electron-withdrawing nature of fluorine.
¹H NMR Chemical Shifts (δ, ppm)
| Proton | Benzaldehyde | 4-Fluorobenzaldehyde |
| Aldehyde (-CHO) | ~9.9 | ~9.9 |
| Aromatic | ~7.4-7.8 | ~7.2-7.9 |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Benzaldehyde | 4-Fluorobenzaldehyde |
| Carbonyl (C=O) | ~192.3 | ~190.5 |
| Aromatic | ~128-136 | ~116-167 |
Note: The spectral data is compiled from various sources.[11][12]
Biological Implications: The Role of Fluorinated Chalcones in Cellular Signaling
Benzaldehydes are crucial starting materials for the synthesis of chalcones, a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14] The incorporation of fluorine into the chalcone scaffold has been shown to enhance these biological effects, often by increasing the compound's lipophilicity and metabolic stability.[15]
Fluorinated chalcones have been demonstrated to modulate key cellular signaling pathways implicated in cancer progression, such as the NF-κB and p53 pathways.[1][16][17]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Chalcones have been shown to inhibit the NF-κB pathway, leading to apoptosis of cancer cells.
Caption: Inhibition of the NF-κB pathway by fluorinated chalcones.
Experimental Protocols
Detailed methodologies for the key reactions discussed in this guide are provided below to facilitate their application in the laboratory.
Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the base-catalyzed condensation of a benzaldehyde with an acetophenone.
Materials:
-
Benzaldehyde or substituted benzaldehyde (1.0 eq)
-
Acetophenone or substituted acetophenone (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Stirring apparatus
Procedure:
-
Dissolve the benzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
The precipitated chalcone is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.[4][18][19]
Caption: Workflow for Claisen-Schmidt Condensation.
Protocol 2: Wittig Reaction for Alkene Synthesis
This protocol outlines the synthesis of an alkene from an aldehyde using a phosphorus ylide.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq)
-
Benzaldehyde or substituted benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: To a flame-dried flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF. Cool the suspension to 0°C. Slowly add n-butyllithium dropwise and stir for 1 hour at 0°C.
-
Reaction with Aldehyde: In a separate flask, dissolve the benzaldehyde in anhydrous THF. Slowly add this solution to the ylide suspension at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over MgSO₄ or Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[5][20]
Caption: Workflow for the Wittig Reaction.
Protocol 3: Sodium Borohydride Reduction
This protocol details the reduction of a benzaldehyde to its corresponding primary alcohol.
Materials:
-
Benzaldehyde or substituted benzaldehyde (1 eq)
-
Methanol (B129727) or Ethanol
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Aqueous ammonium chloride (NH₄Cl) or 1N HCl
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzaldehyde in methanol or ethanol in a flask.
-
Carefully add sodium borohydride portion-wise to the solution at 0°C.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by slowly adding aqueous NH₄Cl or 1N HCl at 0°C.
-
Extract the product with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated to yield the alcohol.[21][22][23]
Caption: Workflow for Sodium Borohydride Reduction.
References
- 1. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 12. The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates [mdpi.com]
- 13. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications | MDPI [mdpi.com]
- 14. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Claisen-Schmidt Condensation [cs.gordon.edu]
- 19. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 20. benchchem.com [benchchem.com]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 23. people.chem.umass.edu [people.chem.umass.edu]
Confirming the Structure of 4-Bromo-2-fluorobenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural confirmation of 4-Bromo-2-fluorobenzaldehyde and its derivatives, focusing on chalcones and Schiff bases. It includes a summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis, and visual workflows to support researchers in their synthetic and analytical endeavors.
Comparative Spectroscopic Data
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry for the parent aldehyde and two representative derivatives: a chalcone (B49325) and a Schiff base. These derivatives illustrate the characteristic spectroscopic shifts observed upon functionalization of the aldehyde group.
Table 1: ¹H-NMR Spectroscopic Data (δ, ppm)
| Compound | Aldehydic/Iminic Proton (-CH=) | Aromatic Protons (Ar-H) | Other Protons |
| This compound | 10.3 (s, 1H) | 7.7-7.9 (m, 3H) | - |
| (E)-1-(4-bromophenyl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one (Chalcone Derivative) | 7.8 (d, 1H, J=15.7 Hz), 7.5 (d, 1H, J=15.7 Hz) | 7.3-8.0 (m, 7H) | - |
| (E)-N-((4-bromo-2-fluorophenyl)methylene)aniline (Schiff Base Derivative) | 8.6 (s, 1H) | 7.2-8.1 (m, 8H) | - |
Table 2: ¹³C-NMR Spectroscopic Data (δ, ppm)
| Compound | Carbonyl/Iminic Carbon (-C=) | Aromatic Carbons (Ar-C) | Other Carbons |
| This compound | 188.0 (d, J=4.0 Hz) | 118.0-164.0 | - |
| (E)-1-(4-bromophenyl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one (Chalcone Derivative) | 189.0 | 120.0-142.0 | 125.0, 140.0 (olefinic) |
| (E)-N-((4-bromo-2-fluorophenyl)methylene)aniline (Schiff Base Derivative) | 160.5 | 115.0-162.0 | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C=N Stretch | C-Br Stretch | C-F Stretch |
| This compound | ~1700 | - | ~820 | ~1250 |
| (E)-1-(4-bromophenyl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one (Chalcone Derivative) | ~1660 | - | ~815 | ~1245 |
| (E)-N-((4-bromo-2-fluorophenyl)methylene)aniline (Schiff Base Derivative) | - | ~1625 | ~825 | ~1255 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion Peak ([M]⁺) | Key Fragment Ions |
| This compound | 202/204 (due to ⁷⁹Br/⁸¹Br isotopes) | 173/175 ([M-CHO]⁺), 123 ([M-Br]⁺) |
| (E)-1-(4-bromophenyl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one (Chalcone Derivative) | 384/386/388 | 183/185, 201/203 |
| (E)-N-((4-bromo-2-fluorophenyl)methylene)aniline (Schiff Base Derivative) | 277/279 | 173/175, 93 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and their subsequent spectroscopic analysis are provided below.
Synthesis of Chalcone Derivative
This protocol describes a Claisen-Schmidt condensation reaction.[1][2][3][4][5]
-
Preparation of Reactants : Dissolve 1.0 equivalent of this compound and 1.0 equivalent of a substituted acetophenone (B1666503) (e.g., 4-bromoacetophenone) in ethanol (B145695).
-
Reaction Initiation : Add a catalytic amount of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, to the solution.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product : Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration.
-
Purification : Wash the crude product with water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.
Synthesis of Schiff Base Derivative
This protocol outlines the condensation reaction between an aldehyde and a primary amine.
-
Preparation of Reactants : Dissolve 1.0 equivalent of this compound and 1.0 equivalent of a primary amine (e.g., aniline) in a suitable solvent like ethanol or methanol.
-
Catalysis : Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Conditions : Reflux the mixture for a specified period, monitoring the reaction progress by TLC.
-
Product Isolation : After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to crystallize.
-
Purification : Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. If necessary, recrystallize from an appropriate solvent.
Spectroscopic Analysis
The following are generalized protocols for acquiring spectroscopic data for the synthesized derivatives.
-
¹H and ¹³C-NMR Spectroscopy :
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire the spectra on an NMR spectrometer (e.g., 300 or 500 MHz). For ¹H-NMR, a sufficient number of scans (e.g., 16-64) should be used. For ¹³C-NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition : Record the spectrum in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition : Obtain the mass spectrum, which plots ion intensity versus the mass-to-charge ratio (m/z).
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. The presence of bromine will be indicated by a characteristic M⁺ and M⁺+2 isotopic pattern in an approximate 1:1 ratio.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: General synthesis workflows for chalcone and Schiff base derivatives.
Caption: Workflow for the spectroscopic confirmation of derivative structures.
References
Quantitative Analysis of 4-Bromo-2-fluorobenzaldehyde in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 4-Bromo-2-fluorobenzaldehyde is critical for reaction monitoring, yield optimization, and impurity profiling. This guide provides an objective comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. While HPLC and GC are separation-based techniques offering high sensitivity, qNMR provides direct quantification without the need for chromatographic separation.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of each technique for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, followed by UV detection.[1][2] | Separation based on volatility and polarity, followed by flame ionization or mass-based detection.[1] | Quantification based on the integrated signal intensity of a specific nucleus relative to an internal standard.[3] |
| Volatility Requirement | Suitable for non-volatile and thermally labile compounds.[1][2] | Requires analyte to be volatile and thermally stable.[1] | Not dependent on volatility. |
| Derivatization | Often recommended (e.g., with DNPH) to enhance UV detection and sensitivity.[4][5] | Can be used (e.g., with PFBHA) to improve volatility and detection, but not always necessary.[6] | Not required. |
| Typical Column | Reversed-phase C18.[1] | Mid-polarity columns like DB-624.[1][7] | Not applicable. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL (with DNPH derivatization) | ~0.1 - 0.5 µg/mL (0.4 ppm reported for isomers).[1][7] | ~10 - 50 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL (with DNPH derivatization) | ~0.3 - 1.5 µg/mL (1.2 ppm reported for isomers).[1][7] | ~30 - 150 µg/mL |
| Linearity (R²) | >0.999 | >0.999.[7] | >0.999 |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 95 - 105% | 93 - 108%.[7] | 98 - 102% |
| Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample (faster with LTM GC).[7] | 5 - 15 minutes per sample. |
| Strengths | Versatile, robust, suitable for a wide range of compounds.[2][4] | High resolution and sensitivity, ideal for complex mixtures and volatile impurities.[7] | Absolute quantification, non-destructive, provides structural information.[3][8] |
| Weaknesses | Lower resolution than GC, may require derivatization for sensitivity. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and should be optimized for specific laboratory conditions and instrumentation.
HPLC-UV Method with DNPH Derivatization
This method is highly effective for quantifying aldehydes in complex matrices due to the formation of a stable, UV-active derivative.
a. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
b. Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (B52724) and Water (HPLC grade).
-
2,4-Dinitrophenylhydrazine (DNPH).
-
Phosphoric acid or Formic acid.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
c. Protocol:
-
DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., 1% phosphoric acid).
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound standard into a 10 mL volumetric flask and dissolve in acetonitrile to make a 1000 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
To 1 mL of each standard, add 1 mL of the DNPH reagent. Vortex and allow to react for 30 minutes at room temperature.
-
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture and dissolve it in a known volume of acetonitrile to achieve an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter.
-
To 1 mL of the filtered sample, add 1 mL of the DNPH reagent. Vortex and allow to react for 30 minutes.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., 65:35 v/v Acetonitrile:Water with 0.1% Formic Acid).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~360 nm (for the DNPH derivative).
-
-
Analysis: Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. Determine the concentration in the sample from this curve.
Gas Chromatography (GC-FID/MS) Method
This method offers high sensitivity and resolving power, making it ideal for separating this compound from its isomers and other volatile components in the reaction mixture.[7]
a. Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and an autosampler.
b. Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Acetonitrile or Dichloromethane (GC grade).
-
DB-624 or similar capillary column (e.g., 30 m x 0.25 mm, 1.4 µm).
c. Protocol:
-
Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of the reference standard in acetonitrile.
-
Perform serial dilutions to create calibration standards (e.g., 0.5, 2, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known quantity of the reaction mixture in the chosen solvent.
-
Dilute the sample to fall within the linear range of the calibration curve.
-
Filter if necessary. An internal standard may be added for improved precision.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program: 100 °C (hold 1 min), ramp to 240 °C at 20 °C/min, hold for 5 min.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
-
Analysis: Generate a calibration curve from the standard solutions. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative NMR (qNMR) Method
qNMR allows for the direct measurement of the analyte concentration against a certified internal standard without requiring a specific reference standard for the analyte itself, assuming a signal from the analyte is clearly resolved.
a. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
b. Reagents and Materials:
-
This compound-containing sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
c. Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a precise amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent. . Transfer the solution to a 5 mm NMR tube.[8]
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the aldehyde proton around 10 ppm) and a signal from the internal standard.[10][11]
-
Calculate the concentration using the following equation:[3]
-
Cₓ = Cₛₜd * (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ)
-
Where: C = concentration/purity, I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, ₓ = analyte, and ₛₜd = standard.
-
-
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Workflow for the quantification of this compound by HPLC-UV.
Caption: Key criteria for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzaldehyde, 4-bromo- | SIELC Technologies [sielc.com]
- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. brainly.com [brainly.com]
A Comparative Analysis of Reaction Yields for 4-Bromo-2-fluorobenzaldehyde in Key Organic Transformations
For researchers, scientists, and professionals in drug development, 4-Bromo-2-fluorobenzaldehyde is a critical starting material and intermediate. Its reactivity allows for a diverse range of chemical transformations, making it a versatile building block in the synthesis of complex molecules. This guide provides an objective comparison of reported reaction yields for several key transformations of this compound and its close analogs, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the reported yields for various reactions involving this compound and structurally similar aromatic aldehydes. This data is intended to provide a comparative overview of the efficiency of these transformations.
| Reaction Type | Substrate | Reagents | Product | Reported Yield (%) |
| Acetal (B89532) Formation | This compound | 2M Methanolic HCl | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene (B1369888) | 99% |
| Suzuki Coupling | 4-Bromobenzaldehyde (B125591) | Phenylboronic acid, Pd catalyst | 4-Phenylbenzaldehyde | ~99% (conversion) |
| Knoevenagel Condensation | p-Bromobenzaldehyde | Malononitrile (B47326), catalyst | p-Bromobenzylidenemalononitrile | 85-93% |
| Reductive Amination | Benzaldehyde (B42025) | Ethylamine, Sodium Cyanoborohydride | N-Ethylbenzylamine | 91% |
| Wittig Reaction | Various Aldehydes | Phosphonium ylides | Alkenes | 82-87% |
| Horner-Wadsworth-Emmons | Various Aldehydes | Phosphonate carbanions | (E)-Alkenes | 18-78% |
Key Reaction Pathways and Experimental Protocols
To provide a practical resource, detailed experimental protocols for several key reactions are outlined below. These protocols are based on literature precedents for this compound or its close analogs.
Acetal Formation: A High-Yielding Protective Step
Acetalization is a common strategy to protect the aldehyde functionality. The reaction of this compound with methanolic HCl proceeds with near-quantitative yield, demonstrating the efficiency of this protective measure.
Experimental Protocol: A solution of this compound (5 g, 24.6 mmol) in 2 M methanolic hydrochloric acid (100 ml) was stirred at ambient temperature for 2 hours. Following the completion of the reaction, the solution was concentrated under reduced pressure to yield 4-bromo-1-(dimethoxymethyl)-2-fluorobenzene (6.1 g, 99% yield).[1]
Suzuki Coupling: Forging Carbon-Carbon Bonds
The Suzuki coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. While specific data for this compound is limited, studies on the analogous 4-bromobenzaldehyde show excellent conversion rates, suggesting high efficiency for this transformation.
Experimental Protocol (Analogous for 4-Bromobenzaldehyde): The coupling reaction between 4-bromobenzaldehyde and phenyl boronic acid is monitored over time. With an efficient supported palladium catalyst (PCS1), nearly 99% conversion of 4-bromobenzaldehyde is observed within 3-40 minutes.[2]
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. High yields are consistently reported for the reaction of various benzaldehydes with malononitrile, indicating this is a robust method for creating new carbon-carbon double bonds.
Experimental Protocol (Analogous for p-Bromobenzaldehyde): The Knoevenagel condensation between p-Br-benzaldehyde and malononitrile is carried out using a bimetallic zinc-cobalt zeolitic imidazolate framework as a catalyst. This heterogeneous catalysis approach allows for easy separation and recycling of the catalyst and affords the product in 85-93% yield.[3]
Reductive Amination: A Gateway to Amine Synthesis
Reductive amination is a versatile method for preparing amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced. High yields have been reported for the reductive amination of benzaldehyde derivatives with various amines and reducing agents.
Experimental Protocol (Analogous for Benzaldehyde): At a pH of 6, benzaldehyde and ethylamine, in the presence of sodium cyanoborohydride, react to form the secondary amine N-ethylbenzylamine with a 91% yield.[4][5]
Wittig and Horner-Wadsworth-Emmons Reactions: Olefination Strategies
Conclusion
This guide provides a comparative overview of the reaction yields for key transformations of this compound and its analogs. The data indicates that protective steps like acetal formation proceed with excellent efficiency. Carbon-carbon bond-forming reactions such as Suzuki coupling and Knoevenagel condensation also demonstrate high yields with related substrates, suggesting they are reliable methods for derivatizing this compound. Reductive amination offers a dependable route to corresponding amines. While specific yield data for the Wittig and Horner-Wadsworth-Emmons reactions with this compound are sparse in the reviewed literature, the yields from analogous systems suggest that careful optimization of reaction conditions is crucial for achieving high efficiency. Researchers and scientists can leverage this comparative data to inform their synthetic strategies and select the most appropriate reaction pathways for their specific drug development and research objectives.
References
- 1. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. interchim.fr [interchim.fr]
- 6. synarchive.com [synarchive.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-fluorobenzaldehyde: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and disposal information for 4-Bromo-2-fluorobenzaldehyde. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should use this document as a primary resource for handling and disposing of this chemical.
Safety and Hazard Profile
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][3][4][5][6] All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to minimize exposure risks.
Quantitative Hazard and Protection Data
For quick reference, the following table summarizes key hazard classifications and recommended personal protective equipment.
| Category | Specification | Rationale |
| Hazard Classifications | Skin Irritation Category 2, Eye Irritation Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3[2][3][6] | Indicates the potential for skin, eye, and respiratory system irritation upon contact or inhalation. |
| GHS Hazard Codes | H315, H319, H335[2][3] | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][7] | Protects against dust particles and chemical splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves and a lab coat or a complete suit protecting against chemicals.[1][7] | Prevents skin contact which can lead to irritation. Contaminated clothing should be removed and laundered before reuse.[1][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary in such cases.[1][7] | Protects the respiratory tract from irritation due to inhalation of dust. |
Experimental Workflow for Safe Disposal
The proper disposal of this compound and its contaminated containers is crucial to prevent environmental contamination and ensure regulatory compliance. The primary disposal route is through a licensed and approved waste disposal company.[4][8]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify this compound waste as a halogenated organic compound.
-
Segregate this waste from non-halogenated, aqueous, heavy metal, and highly reactive waste streams to ensure proper disposal and to manage costs effectively.[8]
-
-
Containerization:
-
Use a designated, clearly labeled container for "Halogenated Organic Waste."
-
The container must be constructed of a compatible material, such as high-density polyethylene, and feature a secure, tight-fitting lid.[8]
-
Immediately affix a "Hazardous Waste" label to the container upon adding the first portion of waste. The label must include the full chemical name, concentration, and volume of the waste.[8]
-
-
Disposal of Unused or Surplus Material:
-
Disposal of Contaminated Packaging:
-
Treat contaminated containers as unused product and dispose of them accordingly.[8]
-
Containers can be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[8][9]
-
After proper rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill, if permitted by local regulations.[8]
-
-
Spill Management:
-
In the event of a spill, prevent the chemical from entering drains.[1][6][8]
-
For small spills, carefully place the spilled solid into a suitable, labeled waste disposal container using appropriate tools.
-
For larger spills, use a shovel to transfer the material into a secure waste disposal container.[8]
-
Decontaminate the affected area by washing with water and dispose of the cleaning materials as hazardous waste.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 4-溴-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 57848-46-1 Name: this compound [xixisys.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for 4-Bromo-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-2-fluorobenzaldehyde (CAS No: 57848-46-1) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Safety Summary
This compound is classified as an irritant.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] It is also reported to be air-sensitive and should be handled with care to avoid exposure.[1][2]
GHS Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₄BrFO |
| Molecular Weight | 203.01 g/mol [1][5] |
| Appearance | Light yellow to beige crystal/solid[1] |
| Melting Point | 58-62 °C[2][7] |
| Boiling Point | 42 °C at 19 mmHg[1][2] |
| Solubility | Insoluble in water[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[8] | Protects against splashes and dust, preventing serious eye irritation. |
| Skin Protection | - Gloves: Disposable nitrile gloves provide good short-term protection.[8] Always inspect gloves before use and change them immediately upon contamination. - Lab Coat: A flame-resistant lab coat (e.g., Nomex) should be worn and fully buttoned.[8] - Clothing: Long pants and closed-toe shoes are required. Avoid synthetic clothing like polyester.[8] | Prevents skin contact, which can cause irritation. A lab coat provides a barrier against spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if handling the solid outside of a fume hood or if dust is generated. For processes that may generate vapors or aerosols, a respirator with an organic vapor cartridge is recommended. | Protects the respiratory tract from irritation due to inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard operating procedure for safely handling this compound.
4.1. Engineering Controls
-
All handling of this compound, including weighing and transferring, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][4][6]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
4.2. Preparation and Weighing
-
Preparation: Before handling the chemical, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for handling.
-
Weighing:
-
Use a tared, sealed container (e.g., a vial with a cap) to weigh the solid compound on an analytical balance.
-
Alternatively, weigh the compound on weighing paper within the fume hood and carefully transfer it to the reaction vessel.
-
Minimize the creation of dust during transfer.
-
4.3. Dissolution and Reaction
-
Solvent Addition: Slowly add the appropriate solvent to the vessel containing the this compound within the fume hood.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
Monitoring: Monitor the reaction from outside the fume hood sash.
4.4. Post-Handling Decontamination
-
Equipment: Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent. Collect the rinse as hazardous waste.
-
Work Area: Wipe down the work surface inside the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Personal Decontamination: After handling is complete, remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
5.1. Waste Segregation
-
This compound is a halogenated organic compound.[9] All waste containing this chemical must be segregated into a dedicated "Halogenated Organic Waste" container.[9][10]
-
Do not mix halogenated waste with non-halogenated, acidic, or basic waste streams.[9][10]
5.2. Waste Collection and Labeling
-
Container: Use a clearly labeled, leak-proof, and compatible waste container (e.g., a high-density polyethylene (B3416737) carboy).[9]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
5.3. Disposal Procedure
-
Dispose of all this compound waste, including contaminated PPE and cleaning materials, through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]
-
Never dispose of this compound down the drain or in the regular trash.[11]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For large spills, evacuate the area and contact your institution's EHS department. |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. This compound | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdx.edu [pdx.edu]
- 7. This compound | 57848-46-1 [chemicalbook.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. research.wayne.edu [research.wayne.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
